Product packaging for panaxoside A progenin(Cat. No.:CAS No. 53963-43-2)

panaxoside A progenin

Cat. No.: B1242165
CAS No.: 53963-43-2
M. Wt: 638.9 g/mol
InChI Key: XNGXWSFSJIQMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside F1 is a rare, bioactive protopanaxatriol-type saponin metabolite found in Panax ginseng , recognized for its significant potential in neuroprotective and immunomodulatory research . In neuroscience, Ginsenoside F1 demonstrates a promising mechanism for ameliorating amyloid-beta (Aβ) pathology, a hallmark of Alzheimer's disease. Research indicates it upregulates key Aβ-degrading enzymes, insulin-degrading enzyme (IDE) and neprilysin (NEP), and has been shown to cross the blood-brain barrier, reducing plaque deposition in the hippocampus and protecting against Aβ-induced cytotoxicity in neuronal cell lines . Furthermore, it exhibits a unique immunostimulatory profile, enhancing natural killer (NK) cell cytotoxicity and macrophage phagocytosis via the MAPK/NF-κB signaling pathway, which positions it as a candidate for cancer immunotherapy research . Additional studies suggest its biological activity may also involve the inhibition of p38 MAP kinase, an important signal transducer in inflammation and cellular stress pathways . This compound is presented with a high purity level of ≥99.5% (as verified by HPLC) to ensure experimental reproducibility. It is supplied for Research Use Only. Not for Human or Diagnostic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H62O9 B1242165 panaxoside A progenin CAS No. 53963-43-2

Properties

IUPAC Name

2-(hydroxymethyl)-6-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20-31,37-43H,9,11-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGXWSFSJIQMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside F1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53963-43-2
Record name Ginsenoside F1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Strategies for Ginsenoside F1 Production and Derivatization

Biosynthesis Pathways Leading to Ginsenoside F1 Precursors

The journey to synthesizing Ginsenoside F1 begins with the construction of its fundamental molecular precursors. This process originates in the conserved mevalonic acid pathway, leading to the formation of a complex triterpenoid (B12794562) skeleton, which is then meticulously tailored by specific enzymes.

Mevalonic Acid (MVA) Pathway in Ginsenoside Biogenesis

The biosynthesis of all ginsenosides (B1230088), including F1, is rooted in the mevalonic acid (MVA) pathway, a fundamental metabolic route in plants for producing isoprenoids. etals.org This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.combio-integration.org

The MVA pathway is a critical upstream stage, as the availability of IPP and DMAPP directly influences the final yield of ginsenosides. etals.org A key rate-limiting step in this pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which converts HMG-CoA to mevalonate (B85504). mdpi.combio-integration.org Overexpression of the gene encoding HMGR is a common strategy in metabolic engineering to enhance the flux towards isoprenoid production. scienceopen.com The entire pathway can be summarized in three main stages: the formation of IPP and DMAPP via the MVA pathway, the conversion of these precursors into 2,3-oxidosqualene (B107256), and the subsequent cyclization, hydroxylation, and glycosylation to produce various ginsenosides. mdpi.com

Role of Key Enzymes in Triterpenoid Saponin (B1150181) Skeleton Formation

The formation of the characteristic tetracyclic triterpenoid skeleton of ginsenosides is a multi-step enzymatic cascade that follows the production of IPP and DMAPP.

Squalene (B77637) Synthesis : Farnesyl pyrophosphate synthase (FPS) catalyzes the condensation of two IPP molecules with one DMAPP molecule to create the 15-carbon intermediate, farnesyl pyrophosphate (FPP). mdpi.comnih.gov Subsequently, squalene synthase (SS) joins two FPP molecules head-to-head to form the 30-carbon linear hydrocarbon, squalene. nih.gov

Epoxidation : Squalene epoxidase (SQE), another rate-limiting enzyme, catalyzes the oxygenation of squalene to produce (3S)-2,3-oxidosqualene. mdpi.comnih.gov This cyclization precursor is a crucial branch point for the synthesis of various triterpenoids. etals.org

Cyclization : The first committed step in ginsenoside biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by oxidosqualene cyclases (OSCs). In Panax species, dammarenediol-II synthase (DS) specifically cyclizes 2,3-oxidosqualene to form dammarenediol-II, the foundational aglycone for the dammarane-type ginsenosides, which include Ginsenoside F1. mdpi.comresearchgate.net

Hydroxylation : Following cyclization, the dammarenediol-II skeleton undergoes a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs). First, protopanaxadiol (B1677965) synthase (PPDS), a CYP enzyme identified as CYP716A47, hydroxylates dammarenediol-II at the C-12 position to yield protopanaxadiol (PPD). nih.govoup.com Then, in a key step for the F1 pathway, protopanaxatriol (B1242838) synthase (PPTS), identified as CYP716A53v2, hydroxylates PPD at the C-6 position to produce protopanaxatriol (PPT), the direct aglycone of Ginsenoside F1. mdpi.comoup.comoup.com

Glycosylation : The final step to produce Ginsenoside F1 is the attachment of a sugar moiety. UDP-glycosyltransferases (UGTs) catalyze this reaction. Specifically, the enzyme UGTPg101 has been shown to glycosylate the C-20 hydroxyl group of protopanaxatriol to generate Ginsenoside F1. sci-hub.se

Biotransformation Methodologies for Ginsenoside F1 Enrichment

Given the scarcity of Ginsenoside F1 in nature, biotransformation has emerged as a highly effective strategy for its production. This approach involves using enzymes or whole-cell microorganisms to convert abundant major ginsenosides, such as Ginsenoside Rg1 and Ginsenoside Re, into the more valuable F1. scienceopen.comjmb.or.kr

Enzymatic Conversion of Major Ginsenosides to F1

The structural difference between major ginsenosides and F1 often lies in the number and position of sugar molecules attached to the protopanaxatriol skeleton. Enzymatic hydrolysis, which selectively removes these sugar groups, is the primary method for this conversion. Ginsenoside F1 can be produced from Ginsenoside Rg1 by hydrolyzing the glucose moiety at the C-6 position, or from Ginsenoside Re by hydrolyzing the rhamnopyranosyl-(1→2)-glucopyranosyl moiety at the C-6 position. jmb.or.krresearchgate.net

A variety of glycosidases, particularly β-glucosidases, have been identified and characterized for their ability to specifically catalyze the conversion to Ginsenoside F1. These enzymes exhibit distinct substrate specificities, enabling targeted production.

Key findings show that enzymes from diverse microbial sources can efficiently produce F1. For example, a recombinant β-glucosidase (BgpA) from Terrabacter ginsenosidimutans can hydrolyze both Re and Rg1 to F1. jmb.or.kr Similarly, the β-d-glucosidase BglSK from Sanguibacter keddieii completely converts Rg1 into F1. cornell.edu Enzymes from fungi, such as naringinase (B1166350) from Penicillium decumbens and cellulase (B1617823) from Aspergillus niger, have also been successfully employed for F1 production. researchgate.netresearchgate.net Protein engineering has further improved enzyme efficiency, with one study reporting a 13.88-fold increase in the catalytic efficiency of an engineered BglSK variant for converting Rg1 to F1. acs.org

Table 1: Glycosidases for Ginsenoside F1 Production

Maximizing the yield of Ginsenoside F1 through biotransformation requires the careful optimization of several reaction parameters, including temperature, pH, and the concentrations of both the enzyme and the substrate. Research has focused on refining these conditions to enable efficient, large-scale production.

Gram-scale production has been successfully achieved by optimizing these factors. One study reported the production of 9.6 grams of F1 from 60 grams of a ginsenoside mixture by using optimized concentrations of the substrate and NaCl, which can improve substrate solubility. jmb.or.kr Another scaled-up process in a 10-liter fermenter yielded 13.0 grams of F1 from 50 grams of a protopanaxatriol-type mixture using a commercial food-grade enzyme. researchgate.net

Table 2: Optimized Conditions for Enzymatic Production of Ginsenoside F1

Specific Glycosidases and Their Substrate Specificity

Microbial Transformation for Ginsenoside F1 Production

The bioconversion of abundant major ginsenosides into the rarer F1 is a key strategy for increasing its supply. This process relies on the enzymatic activity of various microorganisms that can selectively hydrolyze sugar moieties from precursor molecules. bio-integration.orgnih.gov

Researchers have identified a diverse array of microorganisms, including fungi and bacteria, capable of transforming major protopanaxatriol (PPT) ginsenosides like Rg1 and Re into Ginsenoside F1. nih.govresearchgate.net This transformation is primarily mediated by β-glucosidases, enzymes that cleave glucose residues. researchgate.netscienceopen.com

Fungi such as Fusarium moniliforme and Cladosporium cladosporioides have demonstrated the ability to convert ginsenoside Rg1 into F1. researchgate.net Similarly, commercially available enzymes like Cellulase KN from Aspergillus niger can effectively transform both Re and Rg1 into F1. nih.gov Certain bacteria isolated from ginseng plantation soil or fermented foods also possess these capabilities. For instance, soil bacteria are known to be involved in the conversion of Rg1 to F1. mdpi.comfrontiersin.org The enzymatic process involves the hydrolysis of the glucose moiety at the C-6 position of Rg1 or the rhamnose and glucose moieties at the C-6 position of Re. koreascience.krnih.gov

Below is a table summarizing microorganisms and commercial enzymes with documented ginsenoside-transforming capabilities for F1 production.

Microorganism/Enzyme SourcePrecursor Ginsenoside(s)Transformation PathwayReference(s)
Fusarium moniliforme var. sublutinasRg1Hydrolyzes glucose at C-6 position of Rg1 nih.govresearchgate.net
Cladosporium cladosporioidesRg1Converts Rg1 to F1 researchgate.netmdpi.com
Aspergillus niger (Cellulase KN)Re, Rg1Transforms Re and Rg1 into F1 nih.gov
Penicillium decumbens (Naringinase)Re, Rg1Hydrolyzes sugar moieties at C-6 position koreascience.krnih.gov
Gut Microbiota (Fusobacterium, Bacteroides)Re, Rg1Re can be converted to F1 and Rg1; Rg1 can be converted to F1 frontiersin.org

To improve the efficiency and yield of Ginsenoside F1 production, scientists have turned to metabolic engineering. This involves using recombinant DNA technology to express specific ginsenoside-transforming enzymes in well-characterized microbial hosts like Escherichia coli and Corynebacterium glutamicum. bio-integration.orgmdpi.com This approach allows for the high-level production of specific enzymes, leading to more controlled and efficient bioconversion processes compared to using whole-cell cultures of the native microorganisms. scienceopen.com

A notable example is the use of a recombinant β-glucosidase (BgpA) from the soil bacterium Terrabacter ginsenosidimutans. jmb.or.kr When this enzyme was expressed in E. coli, it enabled the gram-scale production of F1 from a crude mixture of protopanaxatriol saponins (B1172615). jmb.or.kr In one scaled-up reaction, 9.6 grams of highly pure F1 were produced from 60 grams of substrate. jmb.or.kr

Similarly, expressing the β-glucosidase from Microbacterium testaceum in C. glutamicum resulted in a system capable of producing 9.42 g/L of F1 from a PPT-type ginsenoside mixture within 24 hours. mdpi.comresearchgate.net These engineered systems are considered superior due to the higher selectivity and activity of the purified recombinant enzymes. scienceopen.com

The table below details examples of engineered microbial systems for enhanced F1 production.

Host OrganismRecombinant Enzyme (Source)SubstrateYield/ProductivityReference(s)
Escherichia coliβ-glucosidase (BgpA) (Terrabacter ginsenosidimutans)Crude PPT saponin mix9.6 g of F1 from 60 g of substrate jmb.or.kr
Corynebacterium glutamicumβ-glucosidase (Microbacterium testaceum)PPT-type ginsenoside mix9.42 g/L F1 mdpi.comresearchgate.net
Saccharomyces cerevisiaeUGTPg1 & UGTPg100 (Panax ginseng)Protopanaxatriol (PPT)42.1 ± 3.2 mg/L F1 scienceopen.comfrontiersin.org
Identification and Characterization of Microorganisms with Ginsenoside-Transforming Capabilities

Chemical and Chemo-Enzymatic Synthesis of Ginsenoside F1 and Analogs

Beyond biotransformation, chemical and chemo-enzymatic methods offer pathways to both produce Ginsenoside F1 and create novel analogs through structural modifications. These strategies provide precise control over molecular structure, enabling the synthesis of derivatives with potentially new or enhanced properties.

Semisynthetic approaches use naturally derived Ginsenoside F1 as a starting scaffold for chemical modifications. A primary strategy for modification is glycosylation, the addition of sugar molecules to the F1 structure. nih.gov This can alter properties such as water solubility and biological activity. nih.gov

One example is the synthesis of Ginsenoside Ia, a rare ginsenoside, from the more accessible F1. nih.gov This was achieved by using a recombinant UDP-glycosyltransferase (UGT) from Bacillus subtilis, which selectively added a glucose molecule to the C-3 position of the F1 scaffold. nih.gov This chemo-enzymatic method demonstrates how the F1 backbone can be used as a building block for creating other rare ginsenosides. nih.govmdpi.com

Regioselective glycosylation is a sophisticated technique that allows for the attachment of sugar moieties to specific positions on the Ginsenoside F1 molecule. This precision is crucial for creating defined derivatives and is typically achieved using highly specific enzymes like UGTs. cjnmcpu.com

Different UGTs exhibit distinct regioselectivity. For instance, the enzyme UGTPg100 from Panax ginseng can glycosylate the C-6 hydroxyl group of F1, converting it into Ginsenoside Rg1. cjnmcpu.comnih.gov In contrast, the β-(1,4)-galactosyltransferase (GalT) from bovine colostrum has been used to add galactose to the glucose moiety already present on F1, creating a monolactosyl derivative. acs.orgnih.gov Another enzyme, BSGT1 from Bacillus subtilis, specifically adds a glucose unit to the C-3 position of F1 to produce Ginsenoside Ia. nih.gov These techniques highlight the power of enzymes to create a diverse range of novel F1 derivatives through precise, position-specific modifications. cjnmcpu.com

The following table summarizes enzymes used in the regioselective synthesis of F1 derivatives.

EnzymeEnzyme SourceSubstrateModificationProductReference(s)
UDP-glycosyltransferase (BSGT1)Bacillus subtilisGinsenoside F1Adds glucose to C-3 positionGinsenoside Ia nih.gov
UDP-glycosyltransferase (UGTPg100)Panax ginsengGinsenoside F1Glycosylates the C-6 hydroxyl groupGinsenoside Rg1 cjnmcpu.comnih.gov
β-(1,4)-galactosyltransferase (GalT)Bovine ColostrumGinsenoside F1Adds galactose to the existing glucoseMonolactosyl-F1 derivative acs.orgnih.gov

Semisynthetic Routes for Structural Modification of Ginsenoside F1 Scaffolds

Biotechnological Approaches for Sustainable Ginsenoside F1 Production

The increasing demand for ginsenosides, coupled with the limitations of plant extraction, has spurred the development of sustainable biotechnological production platforms. frontiersin.orgnih.gov These approaches utilize metabolically engineered microorganisms or plant cell cultures as "cell factories" to synthesize Ginsenoside F1 de novo from simple carbon sources. bio-integration.orgfrontiersin.org

Metabolic engineering of yeast, particularly Saccharomyces cerevisiae, is a leading strategy. frontiersin.orgkoreascience.kr Scientists have successfully constructed the biosynthetic pathway for protopanaxatriol (PPT), the direct precursor to F1, in yeast. frontiersin.org By introducing key genes from Panax ginseng, such as dammarenediol synthase (DS), protopanaxadiol synthase (PPDS), and protopanaxatriol synthase (PPTS), engineered yeast can produce PPT. mdpi.com The subsequent introduction of specific UGTs, such as UGTPg1 from P. ginseng, which catalyzes the conversion of PPT to F1, completes the pathway. frontiersin.orgnih.gov This strategy has achieved F1 production titers of 42.1 mg/L in engineered yeast. scienceopen.com

Another innovative approach is the heterologous synthesis of F1 in plants like tobacco (Nicotiana benthamiana). researchgate.netnih.gov By introducing a set of four enzyme genes from Panax notoginseng (PnDDS, CYP716A47, CYP716S1, and UGT71A56), researchers have successfully constructed an artificial F1 biosynthetic pathway in tobacco cells. nih.gov This resulted in the synthesis of Ginsenoside F1 at levels higher than those found in Panax plants, demonstrating the potential of using alternative plant hosts as a sustainable and effective production method. researchgate.netnih.gov These synthetic biology approaches represent a green and economically viable alternative to traditional production methods. researchgate.net

Metabolic Engineering of Heterologous Hosts for Ginsenoside F1 Biosynthesis

Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, has been a primary focus for producing ginsenosides like F1. nih.govnih.gov Yeasts are considered ideal chassis organisms due to their eukaryotic nature, which is compatible with plant-derived enzymes, and their inherent mevalonate (MVA) pathway that supplies the necessary precursors for ginsenoside synthesis. nih.govnih.govmdpi.com

The biosynthesis of Ginsenoside F1 in an engineered host begins with the production of the precursor protopanaxatriol (PPT). This is achieved by introducing a series of enzymes from Panax ginseng into the host. The pathway starts with the cyclization of 2,3-oxidosqualene to dammarenediol-II, catalyzed by dammarenediol-II synthase. mdpi.comresearchgate.net Dammarenediol-II is then hydroxylated at the C-12 position to form protopanaxadiol (PPD) and subsequently at the C-6 position to yield PPT. researchgate.netrsc.org

The final and crucial step in F1 synthesis is the specific glycosylation of PPT at the C-20 hydroxyl group. rsc.org Researchers have successfully identified and utilized specific UDP-glycosyltransferases (UGTs) from P. ginseng for this purpose. For instance, the introduction of P. ginseng UGTPg1 and UGTPg100 into a PPT-producing S. cerevisiae strain resulted in the production of Ginsenoside F1. nih.gov Specifically, UGTPg1 has been shown to catalyze the conversion of PPT to F1. rsc.org In one study, this engineered yeast strain was able to produce Ginsenoside F1 at a titer of 42.1 mg/L. nih.gov

To enhance the yield of Ginsenoside F1, various metabolic engineering strategies are employed. These include:

Increasing Precursor Supply: Overexpression of key enzymes in the upstream MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), farnesyl diphosphate (B83284) synthase, and squalene synthase, can boost the pool of 2,3-oxidosqualene, the initial substrate for the ginsenoside pathway. nih.govcapes.gov.brscienceopen.com

Balancing Pathway Flux: Introducing heterologous pathways can create metabolic imbalances. nih.gov Therefore, balancing the expression levels of the introduced enzymes, including cytochrome P450s and their reductase partners, is critical for optimizing product titers. nih.gov

Downregulating Competing Pathways: To channel the metabolic flux towards ginsenoside synthesis, competing pathways, such as the ergosterol (B1671047) biosynthesis pathway which also utilizes 2,3-oxidosqualene, are often downregulated. scienceopen.com

Beyond yeast, other microorganisms like Escherichia coli have also been engineered for ginsenoside production. nih.gov For example, E. coli expressing relevant UGT genes have been used to biotransform 20(R)-PPT into 20(R)-F1. nih.gov

Table 1: Engineered Yeast Strains for Ginsenoside F1 Production

Host Organism Key Genes Introduced/Engineered Product Titer Reference
Saccharomyces cerevisiae P. ginseng UGTPg1 and UGTPg100 in a PPT-producing strain Ginsenoside F1 42.1 mg/L nih.gov
Saccharomyces cerevisiae Dammarenediol-II synthase, PPD synthase, PPT synthase, NADPH-cytochrome P450 reductase Protopanaxatriol (PPT) 15.9 mg/L nih.gov
Saccharomyces cerevisiae Introduction of UGTPg1 into a PPD-producing chassis Compound K, F2, Rd, F1 Not specified for F1 nih.gov

Synthetic Biology Applications in Ginsenoside F1 Pathway Construction

Synthetic biology provides a powerful toolkit for the rational design and construction of novel biological pathways and systems for producing valuable compounds like Ginsenoside F1. nih.govresearchgate.net This field combines principles from biology, engineering, and computer science to create customized microbial cell factories. nih.gov

A key application of synthetic biology in this context is the de novo construction of the entire Ginsenoside F1 biosynthetic pathway in a heterologous host. This involves assembling a multigene cassette containing all the necessary enzymes, from the initial cyclization of 2,3-oxidosqualene to the final glycosylation of PPT. mdpi.comresearchgate.net The genes encoding these enzymes, such as dammarenediol-II synthase, cytochrome P450 hydroxylases, and specific UDP-glycosyltransferases, are often codon-optimized for the chosen host to ensure efficient expression. rsc.orgcapes.gov.br

Synthetic biology also enables the creation of novel derivatives of Ginsenoside F1 through "unnatural" glycosylation. By introducing UGTs from various organisms with different substrate specificities, new sugar moieties can be attached to the F1 molecule or its precursors. For example, a UGT from Bacillus subtilis (BSGT1) was cloned and overexpressed in E. coli. nih.govnih.gov This recombinant enzyme was then used to glycosylate Ginsenoside F1 at the C-3 position, successfully synthesizing the rare ginsenoside Ia. mdpi.comnih.govnih.gov This demonstrates the potential of synthetic biology to not only produce known ginsenosides but also to generate novel compounds with potentially enhanced properties. nih.gov

Furthermore, synthetic biology tools are employed to fine-tune the metabolic pathways for improved production. This includes the construction of genetic circuits to control gene expression levels and the use of standardized biological parts (BioBricks) to facilitate the assembly of complex pathways. koreascience.kr The development of databases of biological parts and computational tools for metabolic modeling aids in the rational design of these engineered systems. nih.govresearchgate.net

The construction of artificial pathways in microbial hosts offers several advantages, including rapid growth, simplified genetic manipulation, and more straightforward extraction processes compared to plant cultivation. nih.gov As our understanding of the enzymatic machinery of ginsenoside biosynthesis grows, synthetic biology approaches will continue to be instrumental in developing efficient and sustainable microbial cell factories for the production of Ginsenoside F1 and its diverse derivatives. cjnmcpu.comkoreascience.kr

Table 2: Synthetic Biology Approaches for Ginsenoside F1 and Derivative Production

Approach Host Organism Key Enzymes/Genes Product Outcome Reference
Heterologous Pathway Construction Saccharomyces cerevisiae P. ginseng UGTPg1, UGTPg100 Ginsenoside F1, Rh1 Production of bioactive ginsenosides in yeast. nih.govmdpi.com
Biotransformation Escherichia coli Recombinant UDP-glycosyltransferase (BSGT1) from Bacillus subtilis Ginsenoside Ia Mass production of the rare ginsenoside Ia from F1. nih.govnih.gov
Whole-cell Biotransformation Escherichia coli UGT genes from various species 20(R)-F1 Production of rare 20(R)-ginsenosides. nih.gov
Heterologous Expression in Plants Nicotiana tabacum (tobacco) PnDDS, CYP12H, CYP6H, UGT20 from P. notoginseng Ginsenoside F1 Successful synthesis of F1 in a plant host, doubling the content compared to Panax plants. researchgate.net

Preclinical Metabolism and Pharmacokinetics of Ginsenoside F1

Metabolic Pathways of Ginsenoside F1 in Preclinical Models

The metabolism of ginsenosides (B1230088) is a crucial step for their bioactivation. Intact ginsenosides are often poorly absorbed, and their transformation by intestinal microflora into more easily absorbable, deglycosylated forms is a key determinant of their pharmacological effects. amegroups.cn

Ginsenoside F1 is a prominent metabolite formed through the deglycosylation of major protopanaxatriol (B1242838) ginsenosides, such as Ginsenoside Re and Ginsenoside Rg1, by intestinal microflora. nih.govfrontiersin.orgd-nb.info This biotransformation involves the enzymatic removal of sugar moieties from the parent compound.

The metabolic pathway often proceeds in a stepwise manner. For instance, Ginsenoside Re can be hydrolyzed in the large intestine by bacterial enzymes into Ginsenoside Rg1, which is then further metabolized into Ginsenoside F1. frontiersin.orgnih.gov This process is mediated by specific bacterial enzymes like β-glucosidase, which cleaves the glucose residue at the C6 position of Ginsenoside Rg1 to yield F1. nih.govjmb.or.kr Studies using human fecal specimens have confirmed the capacity of the gut microbiome to convert Ginsenoside Re to Ginsenoside F1 and another metabolite, Ginsenoside Rh1. frontiersin.orgnih.gov

Ginsenoside F1 itself is subject to further deglycosylation. The single glucose moiety at the C20 position can be cleaved by intestinal bacteria to produce the aglycone 20(S)-protopanaxatriol (PPT). frontiersin.orgmdpi.com Specific bacterial strains, such as Sphingobacterium multivorum, have been identified as capable of facilitating this final deglycosylation step from F1 to PPT. researchgate.net This sequential deglycosylation is considered a critical activation pathway, as the resulting metabolites are often more biologically active than their glycosylated precursors. amegroups.cnfrontiersin.org

Table 1: Key Metabolic Deglycosylation Pathways Involving Ginsenoside F1

Precursor GinsenosideIntermediate MetaboliteFinal MetaboliteMediating Factor
Ginsenoside ReGinsenoside Rg1Ginsenoside F1Intestinal Microflora frontiersin.orgnih.gov
Ginsenoside Rg1-Ginsenoside F1Intestinal Microflora, β-glucosidase frontiersin.orgnih.govjmb.or.kr
Ginsenoside F1-20(S)-protopanaxatriol (PPT)Intestinal Microflora (e.g., Sphingobacterium multivorum) mdpi.comresearchgate.net

The primary metabolite resulting from the deglycosylation of Ginsenoside F1 is the aglycone 20(S)-protopanaxatriol (PPT). frontiersin.org Preclinical studies indicate that PPT is a core structure in the metabolic cascade of protopanaxatriol-type ginsenosides. d-nb.info Following the formation of PPT from F1 in the gastrointestinal tract, it can be absorbed into the systemic circulation. d-nb.infomdpi.com Research has shown that co-administration of lactic acid bacteria can facilitate the metabolic conversion to PPT from its precursors, including Ginsenoside F1, potentially increasing its systemic exposure. mdpi.com While the pathways leading to F1 and subsequently to PPT are well-documented, detailed information on the further metabolic transformations of PPT itself, once formed from F1, is less extensively described in the context of F1-specific metabolism.

Deglycosylation Processes Mediated by Intestinal Microflora

Preclinical Absorption and Systemic Distribution of Ginsenoside F1

The process of deglycosylation significantly impacts the absorption of ginsenosides. Metabolites like Ginsenoside F1, being less polar and more hydrophobic after the removal of sugar groups, are generally absorbed more readily from the intestinal tract compared to their more heavily glycosylated parent compounds. amegroups.cnfrontiersin.org

Evidence from preclinical models demonstrates that F1, formed through microbial metabolism in the gut, can reach systemic circulation. d-nb.info Direct administration studies in mice also confirm its ability to be absorbed and distributed throughout the body. Following intravenous injection of Ginsenoside F1, the compound was detected in both plasma and brain tissue, indicating its systemic availability. nih.govmdpi.com

Table 2: Systemic Distribution of Ginsenoside F1 in Mice After Intravenous Injection (5 mg/kg)

Time Post-InjectionPlasma Concentration (nM)Brain Tissue Concentration (nM)
30 minutes3907398
1 hour1388104
2 hours3543

Data sourced from a study on the protective effects of Ginsenoside F1 against amyloid-beta toxicity. nih.gov

Trans-Membrane Transport Mechanisms of Ginsenoside F1, Including Blood-Brain Barrier Permeability

A significant finding from preclinical research is the ability of Ginsenoside F1 to cross the blood-brain barrier (BBB). nih.govmdpi.com The BBB is a highly selective barrier that restricts the passage of most therapeutic agents into the central nervous system. The detection of Ginsenoside F1 in the brain tissue of mice after systemic administration provides direct evidence of its capacity to permeate this barrier. nih.gov

In one study, following a 5 mg/kg intravenous injection in mice, brain concentrations of F1 were measured at 398 nM, 104 nM, and 43 nM at 30 minutes, 1 hour, and 2 hours post-injection, respectively. nih.gov These findings confirm that Ginsenoside F1 not only enters the systemic circulation but is also capable of penetrating into the brain, a crucial attribute for its observed neuroprotective effects. nih.govmdpi.com While its ability to cross membranes like the intestinal epithelium and the BBB is established, the specific transporter proteins or detailed mechanisms (e.g., passive diffusion, active transport) governing its passage require further investigation.

Molecular and Cellular Mechanisms of Action of Ginsenoside F1

Enzymatic Modulation by Ginsenoside F1

Ginsenoside F1 has been shown to interact with and modulate the activity of several key enzymes implicated in neurodegeneration and skin health.

Inhibition of Beta-Secretase 1 (BACE1) Activity

Beta-secretase 1 (BACE1) is a primary enzyme involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. mdpi.com Research employing molecular dynamics analysis has identified Ginsenoside F1 as a potential inhibitor of BACE1. mdpi.compreprints.orgfrontiersin.orgfrontiersin.org By binding to the enzyme, Ginsenoside F1 can interfere with its catalytic activity, thereby reducing the cleavage of the amyloid precursor protein (APP) and subsequent formation of neurotoxic Aβ plaques. frontiersin.orgfrontiersin.org This inhibitory action positions Ginsenoside F1 as a compound of interest in strategies aimed at mitigating Aβ production. mdpi.compreprints.org

Upregulation of Amyloid Beta-Degrading Enzymes: Insulin-Degrading Enzyme (IDE) and Neprilysin (NEP)

In addition to inhibiting Aβ production, Ginsenoside F1 actively promotes its clearance by upregulating key Aβ-degrading enzymes. nih.gov Studies have demonstrated, both in vitro and in vivo, that Ginsenoside F1 enhances the expression of Insulin-Degrading Enzyme (IDE) and Neprilysin (NEP). mdpi.compreprints.orgnih.govmdpi.com These peptidases are crucial for the breakdown of Aβ in the brain. nih.gov

In one study, treatment with Ginsenoside F1 led to a significant increase in both the mRNA and protein levels of IDE and NEP in neuronal cell lines (N2a and SH-SY5Y) and in the hippocampus of APP/PS1 transgenic Alzheimer's disease model mice. nih.gov This upregulation of IDE and NEP is a key mechanism through which Ginsenoside F1 reduces Aβ levels and protects against Aβ-induced cytotoxicity. nih.govmdpi.comfrontiersin.org

Table 1: Effect of Ginsenoside F1 on IDE and NEP Expression in Neuronal Cells

Cell Line Treatment Target Enzyme Outcome Reference
N2a Ginsenoside F1 (1-10 µM) IDE Increased mRNA and protein levels nih.gov
N2a Ginsenoside F1 (1-10 µM) NEP Increased mRNA and protein levels nih.gov
SH-SY5Y Ginsenoside F1 (1-10 µM) IDE Increased mRNA and protein levels nih.gov

Acetylcholinesterase (AChE) Inhibitory Effects

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a therapeutic strategy for improving cognitive function. mdpi.com Research has identified that Ginsenoside F1 possesses strong inhibitory activity against AChE. frontiersin.orgmdpi.com This action helps to maintain higher levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission and improving cognitive and memory functions. frontiersin.org

Modulation of Elastase and Tyrosinase Activities

Ginsenoside F1 also demonstrates modulatory effects on enzymes relevant to dermatology and cosmetics. It has been reported to have an inhibitory effect on both elastase and tyrosinase. chemfaces.comspandidos-publications.com Elastase is an enzyme that degrades elastin, a key protein for skin elasticity, while tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis. spandidos-publications.comnih.gov By inhibiting elastase, Ginsenoside F1 may help preserve skin firmness. Its inhibition of tyrosinase contributes to a skin-whitening effect by reducing melanin production. chemfaces.comspandidos-publications.com Some studies suggest that its effect on skin pigmentation may also involve disrupting the transfer of melanin from melanocytes to keratinocytes. spandidos-publications.com

Table 2: Dermatological Enzyme Inhibition by Ginsenoside F1

Enzyme Action of Ginsenoside F1 Potential Effect Reference
Elastase Inhibitory Anti-aging, skin firming chemfaces.comspandidos-publications.com

Ginsenoside F1 Interactions with Cellular Signaling Pathways

The biological effects of Ginsenoside F1 are also mediated through its interaction with and modulation of crucial intracellular signaling cascades.

Insulin-Like Growth Factor-1 (IGF-1) Dependent Signaling Axis Modulation

A significant body of research points to the role of the Insulin-Like Growth Factor-1 (IGF-1) signaling pathway in mediating the effects of Ginsenoside F1. researchgate.netfrontiersin.orgnih.gov This compound has been shown to promote angiogenesis and enhance the cytotoxic activity of Natural Killer (NK) cells through an IGF-1-dependent mechanism. frontiersin.orgnih.gov

Studies on endothelial cells revealed that Ginsenoside F1 promotes proliferation, mobility, and tube formation by activating the IGF-1 receptor (IGF-1R), which is mediated by an autocrine IGF-1 loop. nih.gov This activation of the IGF-1/IGF-1R pathway is considered a key mechanism for its pro-angiogenic effects, which could be beneficial in recovery from ischemic events. nih.gov

In the context of immunology, Ginsenoside F1 enhances NK cell cytotoxicity by potentiating the IGF-1 pathway. frontiersin.org Treatment with Ginsenoside F1 leads to an upregulation of cytotoxic mediators like perforin (B1180081) and granzyme B, as well as the activation of downstream signaling molecules such as Akt. frontiersin.org The potentiation of NK cell function by Ginsenoside F1 can be blocked by inhibiting IGF-1 and mimicked by direct IGF-1 treatment, confirming the pathway's involvement. frontiersin.orgmdpi.com

Regulation of Rho Family GTPases and Associated Intracellular Networks

Ginsenoside F1 has been shown to modulate the activity of Rho family GTPases, which are critical regulators of the actin cytoskeleton, cell morphology, and motility. In B16F10 melanoma cells, Ginsenoside F1 induces dendrite retraction, a phenomenon linked to its skin-whitening effects. nih.govnih.gov This morphological change is primarily attributed to the compound's ability to modulate Rho family GTPases. nih.gov Specifically, research indicates that Ginsenoside F1 weakens forskolin-induced activation of GTP-Rac1 and GTP-Cdc42, leading to the suppression of the Rho family GTPase signaling. nih.gov This targeted regulation of Rho signaling pathways underlies the compound's ability to alter cellular architecture. nih.govapgroup.com

Table 1: Effect of Ginsenoside F1 on Rho Family GTPases

Cell LineObserved EffectKey Molecular Target(s)Reference(s)
B16F10 MelanomaDendrite RetractionRho family GTPases, Rac1, Cdc42 nih.govnih.govresearchgate.net

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway Modulation

The PI3K/Akt signaling pathway is a crucial cascade that governs cell survival, proliferation, and growth. Ginsenoside F1 has been identified as a modulator of this pathway in various cellular contexts. In a neuroinflammation model using HT22 cells, Ginsenoside F1 was found to be a key active component that mitigates neuroinflammation by modulating the PI3K-Akt pathway. frontiersin.org It was shown to reduce the expression levels of key pathway components including AKT1, PIK3CA, and MAPK1. frontiersin.org Furthermore, studies in aged somatic cells have demonstrated that Ginsenoside F1 can regulate the AKT pathway, suppressing the reduction of phosphorylated proteins such as AKT, 4E-BP1, P70S6K, PRAS40, and RPS6, which are associated with telomere protection. mdpi.com

Table 2: Modulation of PI3K/Akt Pathway by Ginsenoside F1

Cell/Tissue TypeContextEffect on PathwayKey Downstream TargetsReference(s)
HT22 CellsNeuroinflammationModulation/InhibitionAKT1, PIK3CA, MAPK1 frontiersin.org
Aged Somatic CellsCellular SenescenceRegulationp-AKT, p-4E-BP1, p-P70S6K mdpi.com

Nuclear Factor-Kappa B (NF-κB) Pathway Suppression and Transcriptional Regulation

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. Ginsenoside F1 has demonstrated significant anti-inflammatory effects by suppressing this pathway. In human umbilical vein endothelial cells (HUVECs) treated with oxidized low-density lipoprotein (ox-LDL), Ginsenoside F1 inhibited the nuclear translocation of NF-κB. frontiersin.org This suppression was linked to an increase in the expression of A20, a known inhibitor of NF-κB signaling. frontiersin.org By preventing the phosphorylation of IκB and the subsequent movement of NF-κB into the nucleus, Ginsenoside F1 effectively downregulates the transcription of pro-inflammatory factors. frontiersin.orgresearchgate.net This mechanism is crucial for its protective effects against conditions like atherosclerosis. frontiersin.org

Table 3: Suppression of NF-κB Pathway by Ginsenoside F1

Cell LineInducing AgentMechanism of ActionKey Downstream EffectReference(s)
HUVECsox-LDLIncreased A20 expression, inhibited IκB phosphorylationBlocked NF-κB nuclear translocation, reduced inflammatory factor expression frontiersin.org
AstrocytesNot specifiedSuppression of p38MAPK-dependent NF-κB activityAttenuation of senescence-associated secretory phenotype researchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and CCAAT/Enhancer-Binding Protein (CEBP) Family Regulation

Ginsenoside F1 has been found to influence adipogenesis and lipid metabolism through the regulation of key transcription factors like PPARγ and members of the CEBP family. In 3T3-L1 adipocytes, Ginsenoside F1 was shown to inhibit lipid accumulation by significantly reducing the mRNA expression of adipogenesis markers, including PPARγ and adipocyte fatty acid-binding protein. researchgate.net This suggests that Ginsenoside F1 exerts anti-obesity effects by downregulating the expression of critical adipocyte differentiation markers. researchgate.net While direct regulation of CEBP by Ginsenoside F1 is less documented, the modulation of PPARγ, a master regulator of adipogenesis, often involves interplay with CEBP proteins. Other ginsenosides (B1230088) have been shown to reduce the expression of PPARγ and CEBPα, suggesting a class effect that may extend to F1. spandidos-publications.comnih.gov

Table 4: Regulation of Adipogenesis Markers by Ginsenoside F1

Cell LineEffectKey Molecular TargetsReference(s)
3T3-L1 AdipocytesInhibition of lipid accumulationPPARγ, adipocyte fatty acid-binding protein researchgate.net

Modulation of Cell Cycle Regulators (Cyclin-Dependent Kinases, Cyclins)

The progression of the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. cnrs.frnih.govkhanacademy.org While specific studies detailing the direct effects of Ginsenoside F1 on individual cyclins and CDKs are limited, the broader class of ginsenosides is known to exert anticancer effects by modulating these cell cycle mediators. frontiersin.orgnih.gov For instance, other ginsenosides like Rh2 have been shown to induce G1 phase arrest by down-regulating CDKs and cyclins, leading to decreased interaction between cyclin D1 and CDK4/CDK6. nih.gov This results in reduced phosphorylation of the retinoblastoma protein (Rb) and decreased E2F1 transcriptional activity, thereby halting cell cycle progression. nih.gov Given the structural similarities, it is plausible that Ginsenoside F1 may employ similar mechanisms to control cell proliferation.

Influence on Growth Factor Signaling Pathways (e.g., EGFR, VEGF)

Ginsenoside F1 has been shown to influence signaling pathways driven by growth factors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF). In a neuroinflammation model, Ginsenoside F1 was found to modulate the expression of EGFR as part of its effect on the PI3K-Akt pathway. frontiersin.org In the context of cancer, the broader family of ginsenosides is recognized for its ability to interfere with growth factor signaling. frontiersin.orgnih.gov For example, other ginsenosides have been shown to inhibit tumor growth by suppressing the EGFR signaling pathway and to modulate VEGF-A levels, which is critical for angiogenesis. oup.comsci-hub.se

Interaction with Tumor Suppressor Genes (p53, p21) and Oncogenes (MDM2)

The interplay between tumor suppressor genes and oncogenes is a cornerstone of cancer biology. Ginsenosides, as a class of compounds, have been shown to modulate these critical players. frontiersin.orgnih.gov The oncoprotein MDM2 is a negative regulator of the p53 tumor suppressor. semanticscholar.orgnih.gov Certain ginsenoside derivatives have been found to down-regulate MDM2, leading to the stabilization and activation of p53. semanticscholar.orgresearchgate.net The activation of p53 can, in turn, induce the expression of its target genes, such as the CDK inhibitor p21, which plays a vital role in cell cycle arrest. semanticscholar.orgnih.gov Studies on specific ginsenosides have shown that silencing MDM2 can enhance the expression of wild-type p53 and p21. nih.gov While direct evidence for Ginsenoside F1 is still emerging, these findings within the ginsenoside family highlight a probable mechanism for its potential anticancer activities through the modulation of the p53-MDM2 axis. nih.govmdpi.com

Regulation of Apoptosis-Related Proteins (Bcl-2 Family, Caspases, Death Receptors)

Ginsenoside F1 demonstrates significant influence over the molecular machinery of apoptosis, the process of programmed cell death. Research indicates that one of the key anti-apoptotic mechanisms of Ginsenoside F1 is its ability to maintain the levels of B-cell lymphoma 2 (Bcl-2), a primary regulator of apoptosis. nih.gov In studies on human HaCaT keratinocytes exposed to ultraviolet-B (UVB) radiation, Ginsenoside F1 was found to inhibit the UVB-induced downregulation of Bcl-2 expression. nih.gov This protective effect is crucial, as the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, governs mitochondrial permeability and the subsequent release of apoptotic factors. frontiersin.org

The broader family of ginsenosides, including the precursor to F1, Ginsenoside Rg1, has been shown to modulate a range of apoptosis-related proteins. nih.govfrontiersin.org For instance, ginsenosides can trigger the intrinsic apoptotic pathway by altering the ratio of Bax to Bcl-2, leading to the activation of caspases. mdpi.comrsc.org Caspases, a family of cysteine proteases, are central executioners of apoptosis. Their activation occurs in a cascade, with initiator caspases like caspase-9 activating effector caspases such as caspase-3. rsc.org Studies on Ginsenoside Rg1 have shown it can reduce the expression of Bax, cytochrome c, caspase-3, and caspase-9 in certain injury models, thereby preventing cell death. This suggests that while some ginsenosides can induce apoptosis in cancer cells, others, like F1 and Rg1, can exhibit protective, anti-apoptotic effects in healthy cells under stress. nih.govnih.gov The modulation extends to death receptors, the initiators of the extrinsic apoptotic pathway, which are also influenced by various ginsenosides. nih.govfrontiersin.org

Table 1: Effect of Ginsenoside F1 and Related Ginsenosides on Apoptosis-Related Proteins

Compound Model System Effect on Pro-Apoptotic Proteins Effect on Anti-Apoptotic Proteins Associated Caspases Reference
Ginsenoside F1 Human HaCaT Keratinocytes (UVB-induced) - Inhibits downregulation of Bcl-2 Prevents cleavage of Poly(ADP-ribose) polymerase nih.gov
Ginsenoside Rg1 Glycerol-induced Renal Injury Model Reduces Bax expression Maintains Bcl-2 levels Reduces caspase-3 and caspase-9
Ginsenosides (General) Cancer Cell Lines Upregulates Bax Downregulates Bcl-2 Activates caspase-9 and caspase-3 mdpi.com

c-Jun N-terminal Kinase (JNK) and AMP-Activated Protein Kinase (AMPK) Modulation

Ginsenoside F1 and its related compounds are known to interact with key protein kinases that regulate cellular stress responses and metabolism, including c-Jun N-terminal Kinase (JNK) and AMP-activated protein kinase (AMPK). nih.govfrontiersin.org The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade and is typically activated by stress stimuli, often leading to apoptosis. researchgate.net Conversely, AMPK acts as a crucial cellular energy sensor, activated during states of low energy to restore metabolic balance. koreamed.org

While direct studies on Ginsenoside F1's effect on JNK are limited, research on related ginsenosides like Rb1 and Re shows an inhibitory effect on JNK activation under pathological conditions, thereby contributing to cell survival. researchgate.netfrontiersin.org More specifically for Ginsenoside F1, its administration has been linked to processes that involve AMPK signaling. For example, Ginsenoside F1 promotes UCP1-dependent fat browning, a thermogenic process where AMPK activation is a known mechanistic pathway. worldscientific.com Plant-derived compounds, including ginsenosides, are generally reported to activate AMPK. koreamed.org The activation of AMPK by ginsenosides can influence a wide array of downstream processes, highlighting a significant mechanism for their therapeutic effects. koreamed.orgworldscientific.com

Sirtuin 1 (SIRT1) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Interplay

The interplay between Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase linked to longevity, and the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism, is a critical axis in cellular regulation. nih.govaging-us.com SIRT1 is known to negatively regulate mTOR signaling, often through the activation of AMPK or direct interaction with mTOR complex components. nih.govaging-us.com

Ginsenoside F1's precursor, Ginsenoside Rg1, has been shown to directly modulate these pathways. In various models, Rg1 mitigates inflammation and cellular stress by regulating the SIRT1/NF-κB and AMPK/mTOR pathways. For instance, ginsenosides can promote autophagy, a cellular recycling process inhibited by mTOR, by stimulating the SIRT1/AMPK pathway. annualreviews.org Other ginsenosides, like Rg3(S), have been observed to protect against cellular senescence by downregulating PI3K/Akt/mTOR signaling. annualreviews.org This body of evidence strongly suggests that Ginsenoside F1 likely participates in the intricate regulation of the SIRT1-mTOR axis, influencing fundamental cellular processes like growth, autophagy, and senescence.

Endoplasmic Reticulum (ER) Stress Pathways (GRP78/PERK/CHOP)

The endoplasmic reticulum (ER) is vital for protein folding, and its dysfunction leads to ER stress. This activates the unfolded protein response (UPR), a signaling network aimed at restoring homeostasis. Key mediators of this pathway include Glucose-Regulated Protein 78 (GRP78), Protein Kinase R-like ER Kinase (PERK), and C/EBP Homologous Protein (CHOP). frontiersin.org Chronic ER stress and sustained activation of the PERK/CHOP branch of the UPR can trigger apoptosis.

Ginsenoside Rg1, the parent compound of F1, has been demonstrated to protect against cellular injury by attenuating ER stress. It achieves this by inhibiting the GRP78/PERK/CHOP pathway. Specifically, Rg1 treatment has been shown to reduce the expression of GRP78 and the pro-apoptotic factor CHOP. nih.gov In certain models of alcohol-induced myocardial injury, Rg1 was found to suppress ER stress by inhibiting the PERK/ATF4/CHOP pathway. nih.gov Given that Ginsenoside F1 is a metabolite of Rg1, it is highly probable that it shares these protective capabilities against ER stress-induced apoptosis.

Transient Receptor Potential Canonical 6 (TRPC6)/Nuclear Factor of Activated T-cells 2 (NFAT2) Signaling

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a calcium-permeable cation channel implicated in various physiological and pathological processes. researchgate.net Its activation can lead to an increase in intracellular calcium, which in turn can activate downstream signaling molecules such as the transcription factor Nuclear Factor of Activated T-cells 2 (NFAT2). nih.gov The TRPC6/NFAT2 signaling pathway is known to be involved in the pathogenesis of conditions like diabetic kidney disease and cardiac remodeling. nih.gov

Research has identified this pathway as a target for ginsenosides. Specifically, Ginsenoside Rg1 has been found to inhibit the TRPC6/NFAT2 signaling pathway. This inhibitory action is associated with the alleviation of renal fibrosis, a condition characterized by excessive tissue scarring. By modulating this calcium-dependent signaling cascade, Ginsenoside Rg1, and likely its metabolite F1, can prevent the pathological gene expression driven by NFAT2, offering a mechanism for its protective effects in specific tissues.

Cellular and Subcellular Processes Modulated by Ginsenoside F1

Induction of Natural Killer (NK) Cell Cytotoxic Degranulation

One of the most potent and well-documented effects of Ginsenoside F1 is its ability to enhance the function of Natural Killer (NK) cells, a critical component of the innate immune system responsible for cancer surveillance. frontiersin.orgnih.gov A comprehensive screening of 15 different ginsenosides revealed that Ginsenoside F1 was the most powerful enhancer of NK cell cytotoxicity. frontiersin.orgnih.gov

This enhancement is characterized by an increase in the cytotoxic degranulation of NK cells when confronted with target cancer cells, such as K562 leukemia cells. frontiersin.orgmedkoo.com Cytotoxic degranulation is the primary mechanism by which NK cells kill their targets, involving the release of cytotoxic granules containing proteins like perforin and granzymes. The process is measured by the surface expression of CD107a on the NK cells. frontiersin.org Studies have shown that Ginsenoside F1 treatment leads to a significant upregulation of this degranulation process. frontiersin.orgnih.gov Furthermore, this potentiation of NK cell activity by Ginsenoside F1 appears to be dependent on the insulin-like growth factor (IGF)-1 pathway, as the effect can be blocked by an IGF-1 antagonist. frontiersin.orgnih.gov This specific and potent immunomodulatory function highlights a key mechanism of action for Ginsenoside F1.

Table 2: Research Findings on Ginsenoside F1 and NK Cell Function

Parameter Observation Implication Mechanism Reference
NK Cell Cytotoxicity Most potent enhancer among 15 ginsenosides Improved cancer surveillance Upregulation of cytotoxic mediators frontiersin.org, nih.gov
Cytotoxic Degranulation Significantly increases CD107a expression on NK cells against K562 target cells Enhanced killing of cancer cells Release of cytotoxic granules medkoo.com, frontiersin.org
Signaling Pathway Potentiation of NK cells is antagonized by IGF-1 blockade Defines a molecular pathway for the observed effect Involves the Insulin-Like Growth Factor-1 (IGF-1) pathway frontiersin.org, nih.gov

Regulation of Cellular Proliferation and Apoptosis

Ginsenoside F1 has been shown to modulate cellular proliferation and induce apoptosis, key processes in cancer progression. In a study on black ginseng, Ginsenoside F1 was identified as a potent active component that reduced cell migration and apoptosis in a neuroinflammation model. frontiersin.org It has been found to modulate the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. frontiersin.org Specifically, it can reduce the expression levels of key proteins in this pathway, such as AKT1, MAPK1, and PIK3CA. frontiersin.org

In the context of cardiotoxicity induced by the chemotherapeutic agent pirarubicin, Ginsenoside F1 was found to regulate apoptosis by activating the AKT/Bcl-2 signaling pathway. koreascience.krnih.gov This suggests a protective role against apoptosis in healthy cells. Furthermore, Ginsenoside F1 has been observed to protect human keratinocytes from apoptosis induced by ultraviolet-B radiation by maintaining stable levels of the anti-apoptotic protein Bcl-2. miloa.eu Some research also indicates that red ginseng extract, containing ginsenosides including F1, can induce apoptosis and suppress the proliferation of leukemia cells. mdpi.com

Cellular ProcessKey Molecular Targets/PathwaysObserved Effect of Ginsenoside F1Cell/Model System
ProliferationPI3K-Akt signaling pathway (AKT1, MAPK1, PIK3CA)Suppression of proliferationLeukemia cells, Neuroinflammation model
ApoptosisAKT/Bcl-2 signaling pathwayActivation (protection against apoptosis)Cardiomyocytes
ApoptosisBcl-2Maintenance of levels (protection against apoptosis)Human keratinocytes (UVB-induced)
Apoptosis-Induction of apoptosisLeukemia cells

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Ginsenoside F1 has demonstrated complex, context-dependent effects on angiogenesis.

In some contexts, Ginsenoside F1 promotes angiogenesis. For instance, it has been shown to activate the insulin-like growth factor 1 (IGF-1)/IGF-1 receptor (IGF1R) pathway, which is crucial for cerebral angiogenesis, suggesting its potential in alleviating cerebral ischemia. koreascience.krnih.gov This pro-angiogenic effect was observed in both in vitro and in vivo models of ischemic stroke. nih.govcaymanchem.com

Conversely, other studies indicate that Ginsenoside F1 can inhibit key aspects of angiogenesis. It has been found to reduce vascular leakage induced by vascular endothelial growth factor (VEGF) by suppressing the transcription and protein expression of NR4A1. koreascience.krfrontiersin.org This action helps to normalize tumor vasculature and prevent tumor cell extravasation. frontiersin.org While many ginsenosides inhibit tumor angiogenesis by suppressing VEGF signaling and the activity of matrix metalloproteinases (MMPs), the precise inhibitory mechanisms of F1 are still being fully elucidated. nih.gov

Effect on AngiogenesisKey Molecular Targets/PathwaysObserved Effect of Ginsenoside F1Model System
PromotionIGF-1/IGF1R pathwayActivation, leading to increased microvessel densityRat model of ischemic stroke
Inhibition of Vascular LeakageNR4A1 (suppression of transcription and expression)Reduced VEGF-mediated vascular leakageHuman umbilical vein endothelial cells (HUVECs)

Suppression of Metastasis-Related Cellular Activities

Metastasis is a complex process involving cell migration, invasion, and adhesion. Ginsenosides, as a group, have been shown to inhibit these metastatic activities by downregulating the expression and/or enzymatic activities of matrix metalloproteinases (MMPs). nih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.gov

While specific studies on Ginsenoside F1's direct inhibition of a wide range of MMPs are less common compared to other ginsenosides like Rg3 and Rh2, its role in modulating pathways that control MMP expression is noteworthy. nih.govalfachemic.com For example, the PI3K-Akt and NF-κB signaling pathways, which are modulated by Ginsenoside F1, are known to regulate the expression of various MMPs. frontiersin.orgresearchgate.net By inhibiting these pathways, Ginsenoside F1 can indirectly suppress the expression of MMPs involved in metastasis. Furthermore, ginsenoside F2, a closely related compound, has been shown to significantly reduce MMP-1 expression in human dermal fibroblasts. nih.gov

Attenuation of Oxidative Stress through Reactive Oxygen Species (ROS) Scavenging and Antioxidant Enzyme Upregulation

Ginsenoside F1 has demonstrated significant antioxidant properties by both scavenging reactive oxygen species (ROS) and upregulating the expression of antioxidant enzymes. It has been shown to mitigate mitochondrial dysfunction by reducing elevated ROS levels. mdpi.com

A key mechanism involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. koreascience.krnih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes. nih.gov Ginsenoside F1 has been found to boost Nrf2 nuclear translocation, leading to the increased expression of its target genes, including heme oxygenase-1 (HO-1), glutathione-S-transferase (Gst), and glutamate-cysteine ligase modifier subunit (GCLM). koreascience.krnih.gov This was observed in a model of pirarubicin-induced cardiotoxicity, where Ginsenoside F1 also increased the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), while decreasing levels of the oxidative stress marker malondialdehyde (MDA). koreascience.krnih.gov

Additionally, Ginsenoside F1 has been identified as an activator of Sirtuin type 1 (SIRT1), a protein that plays a critical role in cellular metabolism and the response to oxidative stress. koreascience.krsemanticscholar.org By activating SIRT1, Ginsenoside F1 can inhibit intracellular ROS formation and enhance mitochondrial function in cardiomyocytes under oxidative stress. semanticscholar.org

MechanismKey Molecular Targets/PathwaysObserved Effect of Ginsenoside F1Model System
ROS Scavenging-Reduced intracellular ROS levelsAged somatic cells, Cardiomyocytes
Antioxidant Enzyme UpregulationNrf2 signaling pathway (HO-1, Gst, GCLM)Increased nuclear translocation and target gene expressionCardiomyocytes (pirarubicin-induced cardiotoxicity)
SIRT1ActivationEnhanced deacetylated activity, increased ATP contentCardiomyocytes (t-BHP-induced oxidative stress)

Modulation of Inflammatory Responses and Cytokine Production (e.g., TNF-α, IL-6)

Ginsenoside F1 exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory cytokines. A primary mechanism of its anti-inflammatory action is the suppression of the NF-κB signaling pathway. frontiersin.org In a model of atherosclerosis, Ginsenoside F1 was shown to inhibit the nuclear translocation of NF-κB by increasing the expression of A20, a negative regulator of NF-κB signaling. frontiersin.org This led to a reduction in the expression of inflammatory factors. frontiersin.org

Studies have shown that Ginsenoside F1 can significantly inhibit the production of various pro-inflammatory cytokines. In a model of endothelial cell injury, it was found to inhibit the levels of G-CSF, ICAM-1, MIP-1δ, IL-1α, IL-15, and IL-16. frontiersin.org In a neuroinflammation model, Ginsenoside F1 was identified as the most potent active component in black ginseng for ameliorating neuroinflammation, and it was shown to reduce the levels of TNF-α and IL-6. frontiersin.org However, one study reported that Ginsenoside F1 did not suppress the production of IL-1β, TNF-α, IL-6, and IL-12 from LPS-stimulated macrophages, suggesting its anti-inflammatory effects may be cell-type or context-specific. nih.gov

Inflammatory Mediator/PathwayObserved Effect of Ginsenoside F1Model System
NF-κB signaling pathwayInhibition of nuclear translocation (via A20)Ox-LDL-treated HUVECs, Atherosclerosis mouse model
TNF-αReductionNeuroinflammation model (LPS-induced HT22 cells)
IL-6ReductionNeuroinflammation model (LPS-induced HT22 cells)
G-CSF, ICAM-1, MIP-1δ, IL-1α, IL-15, IL-16InhibitionOx-LDL-treated HUVECs

Mechanisms of Neuroprotection and Synaptic Plasticity Enhancement

Ginsenoside F1 has demonstrated neuroprotective effects and the ability to enhance synaptic plasticity, which are crucial for cognitive function. One of its key mechanisms in the brain is the modulation of the CREB/BDNF signaling pathway. mdpi.comresearchgate.net In a mouse model of Alzheimer's disease, Ginsenoside F1 was found to improve spatial working memory by increasing the expression of phosphorylated CREB (p-CREB) and brain-derived neurotrophic factor (BDNF). mdpi.comresearchgate.net BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.

Furthermore, Ginsenoside F1 has been shown to reduce the levels of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. researchgate.netnih.gov It achieves this by upregulating the expression of insulin-degrading enzyme (IDE) and neprilysin (NEP), two key enzymes involved in the degradation of Aβ. researchgate.netnih.gov Studies have confirmed that Ginsenoside F1 can cross the blood-brain barrier. nih.gov

While the direct effects of Ginsenoside F1 on synaptic proteins are still being investigated, ginsenosides as a class are known to enhance synaptic plasticity by upregulating the expression of proteins like synaptophysin and postsynaptic density protein 95 (PSD95). mdpi.com

Immunomodulatory Effects on Immune Cell Functions

Ginsenoside F1 has been shown to modulate the functions of various immune cells, highlighting its immunomodulatory potential. A significant effect has been observed on Natural Killer (NK) cells. Ginsenoside F1 enhances the cytotoxic activity of NK cells. caymanchem.com One study found that it upregulates the production of interferon-gamma (IFN-γ) in NK cells, which in turn helps to regulate type 2 cytokine production and eosinophilic inflammation. researchgate.net This suggests a role for Ginsenoside F1 in shifting the immune response towards a Th1 phenotype.

In a mouse model of chronic rhinosinusitis with eosinophilic inflammation, Ginsenoside F1 was found to attenuate the inflammation by promoting NK cell function. nih.gov This was associated with a reduction in the expression of the Th2-related cytokines IL-4 and IL-13. nih.gov

While some ginsenosides have been shown to modulate macrophage polarization, the specific effects of Ginsenoside F1 on this process are less clear. nih.gov One study reported that it did not suppress inflammatory cytokine production from activated macrophages. nih.gov

Cellular Senescence Delaying Mechanisms

Ginsenoside F1 demonstrates significant anti-aging properties by intervening in the fundamental processes of cellular senescence. A primary mechanism is the preservation of telomere integrity. frontiersin.orgnih.gov Telomeres, protective caps (B75204) at the ends of chromosomes, shorten with each cell division, eventually triggering a DNA damage response and leading to replicative senescence. nih.gov Research has shown that Ginsenoside F1 treatment in aged somatic cells can preserve telomere length. nih.gov

This protective effect is largely mediated through the restoration of shelterin proteins, which form a protective complex on telomeres. tandfonline.com Specifically, Ginsenoside F1 has been found to effectively restore the levels of Telomeric Repeat-Binding Factor 2 (TRF2). frontiersin.orgbanglajol.info TRF2 is crucial for maintaining the 't-loop' structure of telomeres, which prevents them from being incorrectly identified as sites of DNA damage. banglajol.info By stabilizing TRF2, Ginsenoside F1 inhibits the DNA damage response, thereby delaying the onset of cellular senescence. frontiersin.orgnih.gov The depletion of TRF2, in contrast, leads to mitochondrial dysfunction, increased oxidative stress, and cellular senescence. frontiersin.orgbanglajol.info

Furthermore, Ginsenoside F1 modulates key signaling pathways involved in cell survival and senescence. Studies using phosphorylation antibody arrays on aged human primary cells revealed that F1 treatment could reverse the age-related decline in the phosphorylation of multiple proteins within the Protein Kinase B (AKT) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.com These pathways are closely linked to cell proliferation and the stability of shelterin proteins. mdpi.com By maintaining the activity of these signaling cascades, F1 helps to mitigate the cellular stress that drives aging.

Table 1: Effects of Ginsenoside F1 on Key Markers of Cellular Senescence
Target CategorySpecific TargetObserved Effect of Ginsenoside F1Reference
Telomere IntegrityTelomere LengthPreserved in aged somatic cells nih.gov
Shelterin ProteinsTelomeric Repeat-Binding Factor 2 (TRF2)Level restored frontiersin.orgbanglajol.info
Other Shelterin Proteins (TERF1, POT1, etc.)Levels restored nih.gov
Signaling PathwaysMAPK PathwayModulates phosphorylation of key proteins (e.g., CREB, ERK, HSP27) mdpi.com
AKT PathwayModulates phosphorylation of key proteins (e.g., AKT, 4E-BP1, P70S6K) mdpi.com
Mitochondrial FunctionReactive Oxygen Species (ROS)Level decreased mdpi.com
Adenosine Triphosphate (ATP)Level restored mdpi.com
Senescence Markersp16, p21, p53Expression suppressed nih.gov

Regulation of Melanogenesis and Keratinocyte Protection Mechanisms

Ginsenoside F1 exerts a skin-whitening effect primarily by regulating the transfer of melanin rather than inhibiting its synthesis directly. nih.gov Melanogenesis involves the production of melanin by melanocytes and its subsequent transfer via melanosomes to surrounding keratinocytes in the epidermis. Research using co-cultures of human melanocytes and keratinocytes, as well as 3-D human skin equivalents, has elucidated the specific mechanisms of Ginsenoside F1. nih.gov

The key finding is that Ginsenoside F1 inhibits the transfer of melanosomes from melanocytes to keratinocytes. nih.gov This is achieved by inducing the retraction of dendrites on melanocytes. nih.gov These dendrites are essential structures for handing off melanosomes to keratinocytes. In studies where melanocytes were stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce dendrite formation and melanin transfer, treatment with Ginsenoside F1 caused these stretched dendrites to retract, significantly suppressing the movement of melanosomes into the keratinocytes. nih.gov

Importantly, this action occurs without significantly affecting the intracellular melanin content or the expression of tyrosinase, the key enzyme in melanin synthesis, within the melanocytes themselves. nih.gov However, another mechanism has been proposed whereby Ginsenoside F1 enhances the production of Interleukin-13 (IL-13) from human epidermal γδ T cells. nih.gov This cytokine, in turn, has been shown to significantly reduce both the mRNA expression and protein levels of tyrosinase and dopachrome (B613829) tautomerase (DCT), leading to a visible brightening effect. nih.gov Other research also suggests that Ginsenoside F1 can inhibit melanogenesis in B16F10 melanoma cells by blocking the c-Jun N-terminal kinase (JNK) signaling pathway. mdpi.com

In terms of keratinocyte protection, Ginsenoside F1 has been shown to protect these skin cells from UVB-induced apoptosis, a crucial aspect of preventing sun-induced skin damage and aging. openrepository.com

Table 2: Mechanisms of Ginsenoside F1 in Melanogenesis and Keratinocyte Protection
ProcessCell TypeMechanismObserved EffectReference
Melanosome TransferMelanocytesInduces dendrite retractionInhibits transfer of melanosomes to keratinocytes nih.gov
KeratinocytesReduced uptake of melanosomesDecreased pigmentation nih.gov
Melanin Synthesis Regulationγδ T CellsEnhances production of Interleukin-13 (IL-13)Indirectly reduces melanogenesis nih.gov
MelanocytesIL-13 acts on melanocytesReduces mRNA and protein levels of Tyrosinase and DCT nih.gov
Blocks c-Jun N-terminal kinase (JNK) signalingInhibits melanogenesis mdpi.com
Keratinocyte ProtectionKeratinocytes (HaCaT)Protects against UVB-induced damageInhibits apoptosis openrepository.com

Influence on Adipocyte Differentiation and Lipid Accumulation

Ginsenoside F1 has been identified as an inhibitor of adipogenesis, the process by which pre-adipocyte cells differentiate into mature, lipid-storing adipocytes. cjnmcpu.comtandfonline.com This action is central to its potential role in managing obesity. In vitro studies using the 3T3-L1 pre-adipocyte cell line have consistently shown that Ginsenoside F1 significantly attenuates lipid accumulation and reduces triglyceride content during adipocyte differentiation. cjnmcpu.comtandfonline.comphytopurify.com

The molecular mechanism behind this effect involves the downregulation of key transcription factors that orchestrate adipogenesis. cjnmcpu.comtandfonline.com Research has demonstrated that Ginsenoside F1 significantly reduces the mRNA expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a master regulator of adipocyte differentiation. cjnmcpu.comtandfonline.com By suppressing PPAR-γ, Ginsenoside F1 effectively halts the entire cascade of gene expression required for a cell to become a mature fat cell.

In addition to PPAR-γ, Ginsenoside F1 also reduces the expression of other crucial adipogenic markers, including adipocyte fatty acid-binding protein (aP2). cjnmcpu.comtandfonline.com The signaling pathways involved include the Janus kinase 2 (JAK2) pathway. cjnmcpu.com Molecular docking studies have suggested a strong binding affinity between Ginsenoside F1 and JAK2, and the compound has been shown to downregulate the mRNA expression of JAK2. cjnmcpu.com This modulation of the PPAR-γ/JAK2 signaling response appears to be a core component of its anti-adipogenic effect. cjnmcpu.com Furthermore, Ginsenoside F1 has been observed to significantly inhibit the production of reactive oxygen species (ROS) during adipocyte differentiation. cjnmcpu.comtandfonline.com

Table 3: Influence of Ginsenoside F1 on Adipocyte Differentiation Markers and Processes
TargetTarget TypeObserved Effect of Ginsenoside F1Reference
Lipid AccumulationCellular ProcessSignificantly attenuated in 3T3-L1 cells cjnmcpu.comtandfonline.com
Triglyceride ContentCellular ComponentSignificantly reduced in 3T3-L1 cells cjnmcpu.comphytopurify.com
PPAR-γmRNA ExpressionSignificantly reduced cjnmcpu.comtandfonline.com
aP2 (Adipocyte fatty acid-binding protein)mRNA ExpressionSignificantly reduced cjnmcpu.comtandfonline.com
JAK2mRNA ExpressionSignificantly reduced cjnmcpu.com
Reactive Oxygen Species (ROS)ByproductProduction inhibited during differentiation cjnmcpu.comtandfonline.com

Preclinical Biological Activities of Ginsenoside F1

Neurobiological System Modulations

Ginsenoside F1 has demonstrated promising neuroprotective effects in various preclinical models, suggesting its potential as a therapeutic agent for neurological disorders. These effects are attributed to its ability to influence key pathological processes such as amyloid-beta aggregation, cognitive dysfunction, cerebral ischemia, and neuroinflammation.

Impact on Amyloid Beta (Aβ) Aggregation and Clearance in Preclinical Models

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques is a primary pathological hallmark. Preclinical research indicates that Ginsenoside F1 can interfere with this process. Studies have shown that Ginsenoside F1 can inhibit the aggregation of Aβ and reduce the cytotoxicity induced by these aggregates in neuronal cell lines. nih.govresearchgate.net Specifically, treatment with Ginsenoside F1 has been found to decrease Aβ levels by upregulating the expression of Aβ-degrading enzymes such as insulin-degrading enzyme (IDE) and neprilysin (NEP). nih.gov Furthermore, some ginsenosides (B1230088), including F1, have been noted for their potential to inhibit BACE1, an enzyme involved in the production of Aβ. frontiersin.org

Table 1: Effect of Ginsenoside F1 on Amyloid Beta in Preclinical Models

Model Key Findings Reference
Mouse neuroblastoma (N2a) cells Reduced Aβ-induced cytotoxicity and Aβ aggregation. nih.gov
Human neuroblastoma (SH-SY5Y) cells Decreased Aβ levels and aggregation. nih.gov

Cognitive Function Enhancement in In Vivo Animal Models

Preclinical studies using animal models of cognitive impairment have suggested that Ginsenoside F1 may improve cognitive functions. For instance, oral administration of a jelly containing Ginsenoside F1 was observed to restore spatial working memory in a transgenic mouse model of Alzheimer's disease. researchgate.net This cognitive enhancement is likely linked to its neuroprotective and anti-inflammatory properties, which contribute to a healthier neuronal environment conducive to learning and memory processes.

Effects on Cerebral Ischemia-Reperfusion Injury in Rodent Models

Ginsenoside F1 has shown protective effects in rodent models of cerebral ischemia-reperfusion injury, a condition that can lead to stroke. Research indicates that Ginsenoside F1 can promote angiogenesis, the formation of new blood vessels, which is crucial for recovery after an ischemic event. This is thought to be mediated through the activation of the insulin-like growth factor-1 (IGF-1)/IGF-1 receptor pathway. researchgate.net By improving cerebrovascular function, Ginsenoside F1 may help to alleviate the damage caused by reduced blood flow to the brain.

Anti-Neuroinflammatory Efficacy in Brain Cell Cultures and Animal Models

Neuroinflammation is a key contributor to the progression of various neurodegenerative diseases. Ginsenoside F1 has been identified as a potent anti-neuroinflammatory agent in both cell culture and animal models. frontiersin.org It has been shown to reduce the secretion of pro-inflammatory cytokines in the hippocampus of mice through the NF-κB signaling pathway. researchgate.net By mitigating neuroinflammatory responses, Ginsenoside F1 helps to protect neurons from inflammatory damage. frontiersin.orgresearchgate.net

Immunological System Modulation

Beyond its effects on the nervous system, Ginsenoside F1 also exhibits significant immunomodulatory activities. These properties are particularly relevant to the body's defense against tumors and other pathogens.

Potentiation of Natural Killer (NK) Cell Cytotoxicity and Anti-Tumor Surveillance in Preclinical Models

Natural killer (NK) cells are a critical component of the innate immune system, responsible for identifying and eliminating cancerous cells. Preclinical studies have highlighted Ginsenoside F1 as a potent enhancer of NK cell function. nih.govresearchgate.net Among various ginsenosides tested, F1 was found to most effectively enhance NK cell cytotoxicity against a range of cancer cells. nih.gov This potentiation of NK cell activity also translated to improved cancer surveillance in mouse models of lymphoma and metastatic melanoma. nih.gov The mechanism behind this enhancement involves the activation of the Akt signaling pathway and an increase in the expression of cytotoxic molecules like granzyme B and perforin (B1180081) 1. researchgate.net

Table 2: Effect of Ginsenoside F1 on Natural Killer (NK) Cell Function

Model Key Findings Reference
In vitro (expanded primary NK cells) Potently enhanced NK cell cytotoxicity against various cancer cell lines. nih.gov
In vivo (mouse models of lymphoma and metastatic melanoma) Improved cancer surveillance and clearance. nih.gov

Cardiovascular System Effects

Ginsenoside F1, a metabolite of ginsenoside Rg1, has demonstrated notable effects on the cardiovascular system in preclinical studies. Its activities include mitigating the development of atherosclerosis and influencing platelet function.

Reduction of Atherosclerotic Lesion Progression in Animal Models

Research using apolipoprotein E-deficient (ApoE-/-) mice, a standard animal model for atherosclerosis, has shown that Ginsenoside F1 can significantly reduce the progression of atherosclerotic plaques. researchgate.net In studies where these mice were fed a high-fat diet, treatment with Ginsenoside F1 resulted in a marked decrease in the size of atherosclerotic lesions in the aortic root. researchgate.net

The mechanisms underlying this protective effect involve the modulation of key inflammatory pathways and receptors. Ginsenoside F1 has been found to decrease the expression of lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) and Toll-like receptor 4 (TLR4) in the aorta. researchgate.net Both LOX-1 and TLR4 are crucial in the uptake of oxidized low-density lipoprotein (ox-LDL) and the subsequent inflammatory response in endothelial cells, which are initial steps in the formation of atherosclerotic plaques.

Furthermore, Ginsenoside F1 has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnewswise.com It achieves this by enhancing the expression of A20, a ubiquitin-editing enzyme that acts as an inhibitor of NF-κB. researchgate.netnewswise.com By inhibiting the nuclear translocation of NF-κB, Ginsenoside F1 prevents a cascade of inflammatory events, including the expression of adhesion molecules and the apoptosis of endothelial cells, thereby slowing the progression of atherosclerosis. researchgate.netnewswise.com

Table 1: Effects of Ginsenoside F1 on Atherosclerosis in ApoE-/- Mice

Anti-Platelet Aggregation Mechanisms

Ginsenoside F1 has been identified as a compound with the capability to prevent platelet aggregation. newswise.comoup.com However, detailed studies elucidating the specific molecular pathways and mechanisms by which Ginsenoside F1 exerts its anti-platelet effects are not extensively documented in the available research. While the broader class of ginsenosides has been shown to interfere with various signaling cascades in platelet activation, the precise targets and interactions for Ginsenoside F1 remain an area for further investigation. newswise.comoup.com

Dermatological and Skin Health Related Activities

Ginsenoside F1 exhibits several beneficial activities related to skin health, including the regulation of pigmentation and protection against damage from ultraviolet radiation.

Effects on Melanogenesis and Skin Pigmentation Regulation

Ginsenoside F1 contributes to skin whitening effects through a mechanism that differs from many conventional agents. nih.gov Instead of directly inhibiting the key enzyme for melanin (B1238610) synthesis, tyrosinase, its primary action is the inhibition of melanosome transfer. nih.govd-nb.info In co-culture models of human melanocytes and keratinocytes, as well as in 3-D human skin equivalents, Ginsenoside F1 was found to cause the retraction of dendrites in melanocytes. nih.gov This structural change physically hinders the transfer of melanin-containing melanosomes to the surrounding keratinocytes, which is a critical step for the visible pigmentation of the skin. nih.govrsc.org

Interestingly, some studies have noted that Ginsenoside F1 does not decrease, and may even slightly increase, the intracellular melanin content and tyrosinase expression within melanocytes themselves. nih.gov This suggests that the observed whitening effect is predominantly due to the blockade of melanin transfer rather than an inhibition of its synthesis. nih.gov

An indirect mechanism of action has also been proposed, involving the skin's immune cells. capes.gov.br Research has indicated that Ginsenoside F1 can stimulate epidermal γδ T cells to produce Interleukin-13 (IL-13). capes.gov.br IL-13, in turn, has been shown to decrease the expression of tyrosinase and dopachrome (B613829) tautomerase (DCT), leading to a reduction in melanogenesis. capes.gov.br

Table 2: Mechanisms of Ginsenoside F1 in Skin Pigmentation Regulation

Protection Against Ultraviolet-B (UV-B) Induced Cellular Damage

Ginsenoside F1 has demonstrated a significant protective effect against cellular damage caused by UV-B radiation in human HaCaT keratinocytes. researchgate.net Its primary protective action is the prevention of apoptosis, or programmed cell death, induced by UV-B exposure. researchgate.net

The molecular mechanism behind this anti-apoptotic effect is linked to the regulation of key proteins in the cell death pathway. researchgate.net Treatment with Ginsenoside F1 was found to prevent the UV-B-induced downregulation of the anti-apoptotic protein Bcl-2. researchgate.net By maintaining constant levels of Bcl-2, Ginsenoside F1 helps to preserve cell viability. researchgate.net It also prevents the UV-B-induced cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net Furthermore, the expression of the transcription factor Brn-3a, which is involved in cell survival, is also maintained by Ginsenoside F1 treatment following UV-B irradiation. researchgate.net Studies also suggest that the protective effects of ginsenosides against UV-B damage can involve the inhibition of the MAPK signaling pathway. nih.gov

Metabolic Regulation and Energetic Homeostasis

Ginsenoside F1 plays a role in systemic metabolic regulation and energy balance, primarily through its effects on adipose tissue and mitochondrial function. It has been identified as a novel activator of uncoupling protein 1 (UCP1), a key protein in thermogenesis. researchgate.netscilit.com

The mechanism involves Ginsenoside F1 binding to β3-adrenergic receptors (β3-AR), which in turn activates the cAMP/PKA/CREB signaling pathway. researchgate.netscilit.com This cascade leads to enhanced expression of UCP1. researchgate.netscilit.com Increased UCP1 expression promotes the "browning" of white adipose tissue (WAT), a process where energy-storing white fat cells take on characteristics of energy-burning brown fat cells. researchgate.netscilit.com This leads to increased thermogenesis and energy expenditure. researchgate.netscilit.com

In animal models of obesity-induced diabetes, Ginsenoside F1 administration was shown to ameliorate insulin (B600854) resistance. researchgate.netscilit.com Proteomic analysis revealed that it up-regulates proteins involved in thermogenesis and lipolysis while down-regulating proteins involved in fatty acid synthesis. researchgate.netscilit.com

Additionally, Ginsenoside F1 has been found to enhance the activity of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism. This enhancement of SIRT1's deacetylase activity contributes to the recovery of mitochondrial function, restoration of oxygen consumption, increased ATP production, and a decrease in intracellular reactive oxygen species (ROS).

Table 3: Role of Ginsenoside F1 in Metabolic Regulation

Modulation of Lipid Metabolism in Adipocytes and In Vivo Models

Ginsenoside F1 has demonstrated significant effects on lipid metabolism in both cell culture (in vitro) and animal (in vivo) models. The compound influences several key processes involved in adipocyte function, including lipid accumulation, adipogenesis (the formation of fat cells), and thermogenesis (heat production).

In vitro studies using 3T3-L1 pre-adipocyte cells have shown that Ginsenoside F1 can inhibit adipogenesis. researchgate.net Treatment with Ginsenoside F1 led to a significant reduction in lipid accumulation and triglyceride content within these cells. researchgate.net This effect is linked to the downregulation of key transcription factors that govern adipocyte differentiation. Specifically, Ginsenoside F1 was found to reduce the mRNA expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), adipocyte fatty acid-binding protein (aP2), and Janus activated protein kinase-2 (JAK2). researchgate.net The compound also dose-dependently reduced the production of reactive oxygen species (ROS) in these cells, suggesting an antioxidant effect that contributes to its modulation of adipocyte function. researchgate.net

In vivo research using obese mouse models has further substantiated these findings and revealed additional mechanisms. In diet-induced obese mice, Ginsenoside F1 administration was shown to promote the "browning" of white adipose tissue (WAT). cjnmcpu.comannualreviews.org This process involves increasing the expression of uncoupling protein 1 (UCP1), a key protein for thermogenesis, effectively converting energy-storing white fat into energy-burning beige/brown fat. cjnmcpu.commdpi.com This effect is mediated through the activation of the β3-adrenergic receptor (β3-AR), which in turn stimulates the cAMP/PKA/CREB signaling pathway. cjnmcpu.comtandfonline.com

Proteomic analysis of adipose tissue from mice treated with Ginsenoside F1 revealed a significant upregulation of proteins involved in thermogenesis and lipolysis (the breakdown of fats), alongside a downregulation of proteins involved in fatty acid synthesis. cjnmcpu.comannualreviews.orgmdpi.com These molecular changes translated to tangible physiological benefits, including an amelioration of dyslipidemia, evidenced by reduced serum levels of triglycerides (TG), non-esterified fatty acids (NEFA), and total cholesterol (TC) in ob/ob mice. cjnmcpu.com

Table 1: Preclinical Studies on the Modulation of Lipid Metabolism by Ginsenoside F1

Model Key Findings Mechanism of Action Reference(s)
3T3-L1 Adipocytes Inhibited lipid accumulation and triglyceride content. Downregulated mRNA expression of PPAR-γ, aP2, and JAK2. , researchgate.net
3T3-L1 Adipocytes Reduced reactive oxygen species (ROS) production. Antioxidant activity. , researchgate.net
Obesity-induced Diabetic Mice (ob/ob) Promoted browning of white adipose tissue (WAT); increased thermogenesis. Activated UCP1 expression via the β3-AR/cAMP/PKA/CREB pathway. cjnmcpu.com, tandfonline.com
Obesity-induced Diabetic Mice (ob/ob) Ameliorated dyslipidemia (reduced serum TG, NEFA, TC). Upregulated lipolytic proteins; downregulated fatty acid synthesis proteins. mdpi.com, cjnmcpu.com
High-Fat Diet-Induced Obese Mice Improved hepatic steatosis. Modulated lipid metabolism regulation. mdpi.com

Antifibrotic Activity in Preclinical Disease Models

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. While many ginsenosides have been studied for their antifibrotic properties, direct preclinical research focusing specifically on Ginsenoside F1 is less extensive. mdpi.commdpi.com However, existing studies on related biological processes suggest potential antifibrotic mechanisms.

A key process linked to the development of fibrosis is cellular senescence. researchgate.net Senescent cells can secrete a range of pro-inflammatory and pro-fibrotic factors. One study found that Ginsenoside F1 can suppress the senescence-associated secretory phenotype in astrocytes. tandfonline.com Furthermore, research has shown that Ginsenoside F1 preserves telomere integrity and delays cellular senescence in somatic cells. researchgate.net Given that telomere shortening is associated with fibrotic diseases such as pulmonary fibrosis, this action represents a potential, albeit indirect, antifibrotic mechanism. researchgate.net

Oxidative stress is another critical driver of fibrosis across various organs. Ginsenoside F1 has demonstrated notable antioxidant effects in a preclinical model of pirarubicin-induced cardiotoxicity. sciltp.comnih.gov In this study, Ginsenoside F1 administration mitigated cardiac damage by reducing oxidative stress markers and promoting the nuclear translocation of Nrf2, a key regulator of the cellular antioxidant response. nih.gov By mitigating oxidative stress-induced tissue damage, Ginsenoside F1 could potentially inhibit the initial triggers of a fibrotic response.

Additionally, in a study on a mouse model of chronic obstructive pulmonary disease (COPD), a multi-component herbal formula, Qilongtian (QLT), was found to ameliorate pulmonary pathology and reduce collagen fiber accumulation. Network pharmacology analysis identified Ginsenoside F1 as one of the key active compounds in this formula, suggesting it may contribute to the observed antifibrotic effects in the lungs.

While these findings are promising, they are largely indirect. The broader class of ginsenosides has been shown to inhibit fibrosis through pathways like TGF-β1/Smad and by suppressing the activation of myofibroblasts. mdpi.com Further research is required to specifically investigate whether Ginsenoside F1 exerts direct antifibrotic effects in preclinical models of liver, kidney, cardiac, or pulmonary fibrosis and to elucidate the precise molecular pathways involved.

Table 2: Preclinical Studies Related to the Antifibrotic Potential of Ginsenoside F1

Model/System Key Finding Potential Antifibrotic Mechanism Reference(s)
Aged Somatic Cells Preserved telomere integrity and delayed cellular senescence. Inhibition of a key driver of age-related fibrosis. researchgate.net
Astrocytes Suppressed senescence-associated secretory phenotype. Reduction of pro-fibrotic signaling from senescent cells. tandfonline.com
Pirarubicin-induced Cardiotoxicity Mouse Model Alleviated cardiotoxicity and mitigated oxidative stress. Regulation of the Keap1/Nrf2/ARE pathway. nih.gov
COPD Mouse Model Identified as a key component of a formula that reduced collagen fiber accumulation. Contribution to the overall antifibrotic effect of the multi-herb formula.

Advanced Research Methodologies and Analytical Techniques for Ginsenoside F1

Extraction and Isolation Techniques

The initial and most critical step in ginsenoside research is the extraction from the plant material, followed by the isolation of the specific compound of interest. koreascience.kr The choice of method can significantly impact the yield and purity of the final product.

Conventional Extraction Methods

Traditional methods for extracting ginsenosides (B1230088) have been widely used due to their simplicity and accessibility. researchgate.netdeepdyve.com These techniques, while foundational, often come with drawbacks such as long extraction times and the use of large volumes of solvents. cndginseng.com.vnresearchgate.net

Heat-Reflux Extraction: This common technique involves boiling a solvent with the ginseng material to extract the ginsenosides. While effective, the prolonged exposure to high temperatures can potentially lead to the degradation of thermolabile compounds. koreascience.kr

Soxhlet Extraction: A classic and exhaustive method, Soxhlet extraction uses a continuous flow of fresh, hot solvent to extract compounds from a solid sample. cndginseng.com.vnnih.gov This process is thorough but is known to be time-consuming and solvent-intensive. cndginseng.com.vnresearchgate.net For instance, efficient extraction of saponins (B1172615) can require heating at 80–90 °C for 20–24 hours. nih.gov

Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of ginsenosides into the solvent. alfachemic.com UAE is generally faster and more efficient than traditional methods like heat-reflux and Soxhlet extraction. researchgate.netalfachemic.com

Advanced Extraction Technologies

To overcome the limitations of conventional methods, several advanced extraction technologies have been developed. These modern techniques often offer higher efficiency, reduced extraction times, and lower solvent consumption. researchgate.netcndginseng.com.vnresearchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (50-200°C) and pressures (1,500-3,000 psi). researchgate.netnih.gov These conditions enhance the extraction efficiency and reduce the time and solvent required. researchgate.netalfachemic.com It has demonstrated higher extraction efficiency in a shorter time compared to many other methods for P. quinquefolius, P. notoginseng, and red ginseng. koreascience.kr

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, which accelerates the extraction process. alfachemic.com This technique is noted for its high efficiency, being significantly faster than Soxhlet and ultrasonic extraction. koreascience.kr

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is advantageous for its ability to selectively extract compounds by tuning the temperature and pressure. While effective, the yields for some common ginsenosides might be lower compared to heat reflux and ultrasound-assisted methods.

Table 1: Comparison of Extraction Techniques for Ginsenosides

Technique Core Technology Extraction Efficiency Operation Speed Automation Cost
Heat-Reflux Solvent boiling and condensation Moderate Slow Difficult Low
Soxhlet Continuous solvent percolation High Very Slow Difficult Low
Ultrasound-Assisted (UAE) Acoustic cavitation High Fast Possible Medium
Pressurized Liquid (PLE) High temperature and pressure Very High Very Fast Easy High
Microwave-Assisted (MAE) Microwave heating Very High Very Fast Possible High
Supercritical Fluid (SFE) Supercritical fluid solvent Variable Fast Easy Very High

This table is a generalized comparison and specific outcomes can vary based on the optimization of each technique. nih.gov

Chromatographic Isolation and Purification Techniques

Following extraction, the crude extract contains a mixture of numerous ginsenosides and other plant constituents. Therefore, chromatographic techniques are essential for the isolation and purification of Ginsenoside F1.

Column Chromatography: This is a fundamental and widely used technique for the separation of ginsenosides. nih.govebi.ac.uk The process typically involves passing the extract through a column packed with a stationary phase, such as silica (B1680970) gel or Diaion HP-20 resin. nih.govkoreascience.kr Different compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby eliminating issues of irreversible sample adsorption. nih.gov It is a highly efficient technique for the preparative separation of ginsenosides. nih.gov

Centrifugal Partition Chromatography (CPC): Similar to HSCCC, CPC is a liquid-liquid partition technique that operates in a constant-gravity field and does not use a sorbent. nih.gov It has been successfully used to isolate various ginsenosides. nih.gov

Analytical and Characterization Methods

Once isolated, or for the purpose of profiling and quantification within a complex mixture, a suite of advanced analytical methods is employed to characterize and quantify Ginsenoside F1.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Various Detectors

HPLC and UPLC are the most prevalent and powerful techniques for the analysis of ginsenosides due to their high resolution and sensitivity. researchgate.netresearchgate.net

Detectors:

UV/DAD (Ultraviolet/Diode Array Detector): UV detection is a standard method, though its sensitivity for ginsenosides can be moderate. nih.gov A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths.

ELSD (Evaporative Light Scattering Detector): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds like ginsenosides that lack a strong chromophore. mdpi.comsemanticscholar.org

HPLC vs. UPLC: UPLC systems utilize smaller particle size columns (typically under 2 μm) and higher pressures than conventional HPLC, resulting in faster analysis times, better resolution, and increased sensitivity. mdpi.comnih.gov For instance, a UPLC method was able to separate 10 ginsenosides within six minutes. mdpi.com

Mass Spectrometry (MS) Based Approaches

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive quantification of ginsenosides like F1. mdpi.commdpi.com

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules like ginsenosides, providing high sensitivity and selectivity. mdpi.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of LC with the specificity of tandem mass spectrometry. It is highly effective for quantifying ginsenosides, even at very low concentrations. mdpi.com For example, UPLC-HRMS-MS/MS has shown high accuracy and precision with limits of quantitation (LOQ) in the nanogram per gram range for various ginsenosides. mdpi.com

QTOF/MS (Quadrupole Time-of-Flight Mass Spectrometry): QTOF instruments provide extremely high resolution and mass accuracy, which is crucial for identifying unknown compounds and confirming the elemental composition of molecules. mdpi.commdpi.com UPLC-QTOF/MS has been successfully used to profile and quantify dozens of ginsenosides in different parts of the ginseng plant. dntb.gov.uaresearchgate.net

QE Orbitrap-MS (Quadrupole-Exactive Orbitrap Mass Spectrometry): The Orbitrap mass analyzer offers very high resolution and mass accuracy, making it a powerful tool for the comprehensive analysis of complex mixtures and the accurate identification of ginsenosides. nih.gov

Table 2: Advanced Analytical Techniques for Ginsenoside F1

Technique Principle Key Advantages Application for Ginsenoside F1
HPLC/UPLC-DAD Chromatographic separation with UV-Vis detection. Robust, widely available, good for quantification of knowns. Routine quality control and quantification. nih.gov
HPLC/UPLC-ELSD Chromatographic separation with detection based on light scattering of non-volatile particles. Universal detection for compounds without UV chromophores. Quantification when UV response is poor. mdpi.comsemanticscholar.org
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry. High sensitivity, high selectivity, structural information from fragmentation. Targeted quantification and confirmation of identity. mdpi.com
UPLC-QTOF/MS UPLC separation with high-resolution mass spectrometry. High mass accuracy, high resolution, profiling of complex mixtures. Comprehensive profiling, identification of unknown ginsenosides. mdpi.commdpi.comdntb.gov.ua
UPLC-QE Orbitrap-MS UPLC separation with ultra-high resolution Orbitrap mass analysis. Excellent mass accuracy and resolution, deep profiling. In-depth structural characterization and metabolomics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical tool for the definitive structural elucidation of organic compounds, including Ginsenoside F1. nih.gov This powerful technique provides detailed information about the carbon-hydrogen framework of the molecule, allowing researchers to confirm its identity and stereochemistry. mdpi.comkoreascience.kr

The structural confirmation of Ginsenoside F1 is typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H-NMR (Proton NMR): This technique provides information about the protons in the molecule. For Ginsenoside F1, ¹H-NMR spectra show characteristic signals for the aglycone's methyl groups, olefinic protons, and the anomeric proton of the glucose moiety attached at the C-20 position. frontiersin.org

¹³C-NMR (Carbon-13 NMR): This method details the carbon skeleton. The ¹³C-NMR spectrum of Ginsenoside F1 displays distinct signals for each of its 36 carbon atoms. For instance, the chemical shift of the C-3 carbon can confirm the position of glycosylation in related compounds; a downfield shift of this carbon signal by about 11.3 ppm compared to Ginsenoside F1 indicates glycosylation at that position. frontiersin.org The signals corresponding to the dammarane-type triterpenoid (B12794562) aglycone and the glucose unit are clearly distinguishable. frontiersin.org

2D-NMR Techniques: To unambiguously assign all proton and carbon signals and determine the connectivity of atoms, researchers employ 2D-NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.com HMBC is particularly crucial for confirming the linkage position of the sugar moiety. For example, long-range correlations between the anomeric proton of the glucose and the C-20 carbon of the aglycone definitively establish the structure of Ginsenoside F1. researchgate.net

The table below summarizes representative NMR spectral data for the key structural components of Ginsenoside F1, compiled from various studies.

Atom ¹H-NMR (δ, ppm, multiplicity, J in Hz) ¹³C-NMR (δ, ppm)
Aglycone (Protopanaxatriol)
C-3-90.8
C-6--
C-12--
C-180.90 (s)-
C-190.82 (s)-
C-20-84.0
C-211.63 (s)-
C-261.60 (s)-
C-271.60 (s)-
C-281.31 (s)-
C-291.00 (s)-
C-300.96 (s)-
β-D-glucopyranosyl moiety at C-20
H-1''5.25 (d, J=7.6)96.7
C-2''-76.6
C-3''-79.8
C-4''-71.6
C-5''-78.4
C-6''-62.95

This table presents a compilation of representative data and may not reflect the exact values from a single specific experiment. Chemical shifts are dependent on the solvent used (e.g., pyridine-d5, CD3OD). frontiersin.orgfrontiersin.orgresearchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are fundamental chromatographic techniques used for the separation, identification, and preliminary quantification of ginsenosides, including F1, from complex mixtures like ginseng extracts. koreascience.krnih.gov

Thin-Layer Chromatography (TLC): TLC is a widely used, simple, and rapid method for the qualitative analysis of Ginsenoside F1. nih.gov The process involves spotting a sample extract onto a TLC plate, typically coated with silica gel (e.g., silica gel 60 F254), and developing it in a chamber with a specific solvent system. researchgate.netnih.gov A common developing solvent mixture for ginsenosides is the lower phase of a Chloroform-Methanol-Water (CHCl₃:CH₃OH:H₂O) solution, often in a ratio of 65:35:10 (v/v/v). frontiersin.org After development, the separated spots are visualized by spraying with a reagent, such as 10% sulfuric acid (H₂SO₄) in ethanol, followed by heating, which makes the ginsenoside spots visible under UV or white light. frontiersin.org The position of the spot, represented by its Retention Factor (Rf) value, is compared to that of a pure Ginsenoside F1 standard for identification. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers significant improvements over conventional TLC in terms of resolution, sensitivity, and reproducibility, making it suitable for both qualitative and quantitative analysis. waocp.orgresearchgate.net It utilizes plates with smaller particle sizes and thinner layers, leading to more efficient separations. HPTLC is a powerful tool for creating a chemical "fingerprint" of a botanical extract, which can be used to confirm the identity and quality of the material. waocp.orgnih.govmdpi.com For ginsenosides, HPTLC methods can distinguish between different types found in various Panax species. For instance, the presence of ginsenoside Rf and the absence of F11 is a key marker for identifying Asian ginseng (Panax ginseng). nih.govmdpi.com Densitometric scanning of the plates allows for the precise quantification of individual ginsenosides like F1. researchgate.net

Technique Stationary Phase Typical Mobile Phase Detection Method Application for Ginsenoside F1
TLC Silica gel 60 F254 platesCHCl₃:CH₃OH:H₂O (e.g., 65:35:10, v/v/v)Spraying with 10% H₂SO₄, followed by heatingQualitative identification, monitoring biotransformation reactions. frontiersin.orgnih.gov
HPTLC HPTLC silica gel platesQuaternary solvent systems, often proprietary or based on Ph. Eur. monographsDensitometric scanning (UV/Vis or fluorescence) after derivatizationFingerprint analysis, quality control, and quantitative determination. researchgate.netnih.gov

In Vitro and Cell-Based Assay Platforms

To investigate the biological effects of Ginsenoside F1, researchers employ a variety of established in vitro and cell-based assay platforms. These assays are critical for understanding its mechanisms of action, including its effects on cell health, signaling pathways, and gene and protein expression.

Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH)

Determining the effect of a compound on cell viability and cytotoxicity is a fundamental first step in pharmacological research. For Ginsenoside F1, these assays are used to establish effective concentration ranges and to assess its protective or cytotoxic properties in different cell types.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. mdpi.com In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically. Studies have used the MTT assay to show that Ginsenoside F1 can protect neuronal cells (N2a and SH-SY5Y) from amyloid-beta (Aβ₁₋₄₂)-induced toxicity. nih.govresearchgate.net In other contexts, the MTT assay confirmed that Ginsenoside F1 has low cytotoxicity against human dermal fibroblasts and B16BL6 skin cells at effective concentrations, ensuring that observed effects are not due to cell death. mdpi.comnih.gov

LDH Assay: The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is proportional to the number of lysed cells. This assay has been used alongside the MTT assay to confirm the protective effects of Ginsenoside F1. For example, treatment with Ginsenoside F1 was shown to significantly reduce the release of LDH from neuronal cells that were challenged with toxic Aβ₁₋₄₂, demonstrating its membrane-protective effects. nih.gov

Assay Principle Cell Line Example Finding for Ginsenoside F1
MTT Measures mitochondrial dehydrogenase activity in viable cells.N2a, SH-SY5Y (neuronal)Protected against Aβ₁₋₄₂-induced loss of viability. nih.gov
MTT Measures mitochondrial dehydrogenase activity in viable cells.Human Dermal FibroblastsLow cytotoxicity at concentrations up to 2 mg/mL. mdpi.com
LDH Measures release of lactate dehydrogenase from damaged cells.N2a, SH-SY5Y (neuronal)Reduced Aβ₁₋₄₂-induced LDH release, indicating decreased cytotoxicity. nih.gov
MTT Measures mitochondrial dehydrogenase activity in viable cells.H9c2 (cardiomyoblast)No adverse effects on cell viability at certain concentrations. nih.gov

Quantitative Analysis of Biomarkers via ELISA and Real-Time PCR

To delve into the molecular mechanisms of Ginsenoside F1, researchers quantify changes in specific biomarkers at the protein and mRNA levels using Enzyme-Linked Immunosorbent Assay (ELISA) and Real-Time Polymerase Chain Reaction (RT-PCR), respectively.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as peptides, proteins, and hormones. In studies on Alzheimer's disease models, ELISA was used to measure the secretion of Aβ₁₋₄₂ from neuronal cells. Results showed that Ginsenoside F1 treatment dose-dependently reduced the amount of secreted Aβ₁₋₄₂, indicating an effect on Aβ metabolism. nih.gov In another study, ELISA was used to measure the level of Insulin-like Growth Factor-1 (IGF-1) in the supernatant of natural killer (NK) cells, revealing that Ginsenoside F1 treatment increased IGF-1 levels. frontiersin.org

Real-Time PCR (qRT-PCR): Quantitative RT-PCR is a sensitive technique used to measure the expression levels of specific genes. Total RNA is first extracted from cells and reverse-transcribed into complementary DNA (cDNA), which is then used as a template for PCR. By measuring the amplification of target genes in real-time, researchers can determine their relative abundance. This method has been widely used in Ginsenoside F1 research:

Neuroprotection: Ginsenoside F1 was found to increase the mRNA levels of the Aβ-degrading enzymes Insulin-Degrading Enzyme (IDE) and Neprilysin (NEP) in neuronal cells. nih.gov

Anti-inflammation: In endothelial cells, it inhibited the ox-LDL-induced gene expression of Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) and Toll-like receptor 4 (TLR4). frontiersin.org

Anti-aging: It preserved telomere function by modulating the expression of shelterin proteins in aged somatic cells. mdpi.com

Thermogenesis: It was shown to increase the mRNA level of Uncoupling protein 1 (UCP1) in adipocytes, suggesting a role in fat browning. researchgate.net

Protein Expression Analysis by Western Blotting and Gene Silencing Techniques (siRNA)

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. Western blotting has been instrumental in confirming the findings from qRT-PCR at the protein level and in analyzing signaling pathways. Key findings for Ginsenoside F1 using Western blotting include:

Increased protein levels of the Aβ-degrading enzymes IDE and NEP in neuronal cells. nih.gov

Inhibition of the NF-κB pathway in endothelial cells by increasing the expression of the ubiquitin-editing enzyme A20 and preventing the phosphorylation of IκB. frontiersin.org

Suppression of bFGF-induced Microphthalmia-associated transcription factor (MITF) expression in melanocytes when used in combination with Ginsenoside Rh3. koreascience.kr

Enhancement of UCP1 protein expression in adipocytes, confirming its role in thermogenesis. researchgate.net

Modulation of the AKT and MAPK signaling pathways in aged somatic cells. mdpi.com

Gene Silencing Techniques (siRNA): RNA interference (RNAi) is a natural process of gene silencing, which can be harnessed experimentally using small interfering RNA (siRNA). oxfordglobal.comphgfoundation.org siRNAs are short, double-stranded RNA molecules that can be designed to specifically target and degrade the mRNA of a particular gene, thereby "silencing" it and preventing its protein from being made. nowgonggirlscollege.co.in This powerful technique allows researchers to determine if a specific gene is necessary for the observed biological effect of a compound. In the context of Ginsenoside F1 research, siRNA has been used to:

Confirm the role of A20 in the anti-inflammatory effects of Ginsenoside F1. When A20 was knocked down using siRNA in endothelial cells, the inhibitory effect of Ginsenoside F1 on NF-κB signaling was significantly abolished. frontiersin.org

Validate the mechanism of Aβ degradation. Silencing IDE and NEP with siRNA prevented Ginsenoside F1 from promoting the degradation of Aβ₁₋₄₂, confirming that these enzymes are essential for its neuroprotective effect. nih.gov

Flow Cytometry for Cellular Phenotyping and Functional Assessment

Flow cytometry is a sophisticated technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they flow in a fluid stream through a beam of light. It is widely used to study apoptosis, cell cycle, and cell surface marker expression.

In ginsenoside research, flow cytometry is a key tool for evaluating effects on cell fate. For example, in studies on related ginsenosides like Rh2 and Compound K, Annexin V/PI double staining followed by flow cytometry analysis is a standard method to quantify the percentage of apoptotic and necrotic cells. waocp.orgmdpi.com This method has also been used to analyze the cell cycle distribution, identifying cell cycle arrest at specific phases (e.g., G0/G1 or sub-G1). mdpi.commdpi.comimrpress.com

For Ginsenoside F1 specifically, flow cytometry has been used to:

Assess its impact on the viability of target cells in cytotoxicity assays. For instance, Annexin V/PI staining confirmed that Ginsenoside F1 did not directly induce apoptosis in target cancer cells, which was crucial for interpreting its effects on enhancing NK cell-mediated killing. nih.gov

Evaluate the pro-apoptotic effects of Ginsenoside F1-enriched extracts on scopolamine-damaged SH-SY5Y cells. researchgate.net

Analyze NK cell function through assays like CD107a degranulation, where an increase in the CD107a-positive NK cell population indicates enhanced cytotoxic activity. frontiersin.org

Assays for Amyloid Aggregation (e.g., Thioflavin T Assays)

Thioflavin T (ThT) assays are a primary method for studying the influence of Ginsenoside F1 on the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The ThT dye is a benzothiazole (B30560) salt that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. medchemexpress.cnsemanticscholar.org This change in fluorescence provides a quantitative measure of amyloid fibril formation over time. semanticscholar.orgplos.org

In practice, Aβ peptides are incubated to induce aggregation in the presence or absence of Ginsenoside F1. At various time points, aliquots of the mixture are added to a solution containing Thioflavin T. The fluorescence intensity is then measured using a spectrofluorometer, typically with an excitation wavelength around 450 nm and an emission wavelength around 485 nm. medchemexpress.cnplos.org A decrease in fluorescence intensity in samples treated with Ginsenoside F1, compared to untreated controls, indicates an inhibition of Aβ aggregation.

Research has shown that Ginsenoside F1 can significantly interfere with this process. Studies using mouse neuroblastoma (N2a) and human neuroblastoma (SH-SY5Y) cell lines demonstrated that treatment with Ginsenoside F1 at concentrations from 2.5 µM to 10 µM effectively reduced Aβ aggregation as measured by ThT assays. nih.govmdpi.comresearchgate.net This anti-aggregation effect is believed to be one of the compound's primary neuroprotective mechanisms, as it mitigates Aβ-induced cytotoxicity. mdpi.comresearchgate.net Further in vivo studies using Alzheimer's disease model mice have corroborated these findings, showing that oral administration of Ginsenoside F1 led to a significant reduction in the area and density of mature Aβ plaques in the brain's cortex, as visualized by staining with Thioflavin S (ThS), a related dye. nih.gov

Cell Migration and Invasion Assays (e.g., Transwell Assays)

To investigate the effects of Ginsenoside F1 on cellular motility, researchers utilize cell migration and invasion assays. The Transwell assay, also known as the Boyden chamber assay, is a common technique for this purpose. It uses a permeable membrane insert to create two compartments: an upper chamber where cells are seeded and a lower chamber containing a chemoattractant. scielo.br For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) gel, which cells must degrade and penetrate to move to the lower chamber. The number of cells that successfully migrate or invade through the pores to the lower side of the membrane is quantified, typically by staining and microscopy. scielo.brscielo.br

The wound-healing or "scratch" assay is another widely used method to study cell migration. nih.gov In this technique, a "wound" is created by scratching a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time is monitored and measured. mdpi.com

Studies have identified that Ginsenoside F1 has distinct effects on cell migration depending on the cell type. Research on human umbilical vein endothelial cells (HUVECs) found that Ginsenoside F1, along with Ginsenoside Rh1, can induce cell migration and proliferation, suggesting a pro-angiogenic role. nih.govresearchgate.net Conversely, in a neuroinflammation model, Ginsenoside F1 was identified as a key active component of Black ginseng that reduced cell migration, contributing to its anti-inflammatory effects. frontiersin.org While many studies focus on other ginsenosides like Rh2, Rg3, or Compound K for their ability to inhibit cancer cell migration and invasion, the context-dependent activity of F1 highlights its complex role in regulating cellular motility. nih.govmdpi.comresearcherslinks.com

Computational and In Silico Approaches in Ginsenoside F1 Research

Computational methods are indispensable in modern pharmacology for predicting and analyzing the interactions and effects of compounds like Ginsenoside F1, thereby accelerating drug discovery and mechanism elucidation.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to forecast the binding mode and affinity of Ginsenoside F1 with various protein targets. For example, in silico docking studies have investigated the interaction between Ginsenoside F1 and p38 MAP kinase, a protein implicated in inflammatory diseases. nih.govnih.gov These simulations predicted strong binding, identifying specific hydrogen bonds and active site residues involved in the interaction. nih.gov

Other docking studies have shown that Ginsenoside F1 has a high binding affinity for several other key proteins:

ADGRG3 (GPR97): Identified as a top candidate ligand with a strong binding energy of -10.3 kcal/mol. mdpi.comscilit.com

AKT1: Showed a strong affinity with a binding energy of -8.9 kcal/mol, suggesting interaction with the PI3K-Akt signaling pathway. frontiersin.orgfrontiersin.org

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1): Exhibited high binding affinity, indicating potential inhibitory activity relevant to Alzheimer's disease. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed. MD is a computer simulation method for analyzing the physical movements of atoms and molecules over time. These simulations provide insights into the stability of the ligand-protein complex, confirming that the binding orientation is maintained and structurally stable. nih.govbrieflands.com For instance, MD simulations have supported the stability of the Ginsenoside F1-p38 MAP kinase complex and the F1-AKT1 complex, reinforcing the docking predictions. frontiersin.orgnih.gov

Target ProteinPredicted Binding Energy (kcal/mol)Key Finding/PathwayReference
p38 MAP KinaseNot specifiedStrong inhibitory action predicted; stable complex formation. nih.govnih.gov
ADGRG3 (GPR97)-10.3Identified as a top candidate ligand for the adhesion G protein-coupled receptor. mdpi.comscilit.com
AKT1-8.9Strong affinity with a core target in the PI3K-Akt signaling pathway. frontiersin.orgfrontiersin.org
BACE1Not specifiedHigh binding affinity suggests potential BACE1 inhibitory activity. nih.gov

Network Pharmacology Analysis for Systemic Biological Effects

Network pharmacology is a systems biology-based approach that investigates the complex interactions between drug components, biological targets, and diseases from a network perspective. nih.govaging-us.com This methodology is particularly well-suited for studying compounds from traditional medicine like Ginsenoside F1, which often act on multiple targets. The process typically involves identifying potential protein targets of the compound from databases (e.g., TCMSP), constructing protein-protein interaction (PPI) networks, and analyzing these networks to elucidate key pathways and systemic effects. mdpi.com

Network pharmacology studies have successfully identified Ginsenoside F1 as a key active ingredient in herbal formulas and extracts. For instance, an analysis of Black ginseng highlighted Ginsenoside F1 as a primary active compound, linking it to the mitigation of neuroinflammation via the PI3K-Akt and MAPK signaling pathways. frontiersin.org Another study, using a content-weighted network pharmacology approach, screened Ginsenoside F1 as a crucial compound for protecting against neural oxidative damage. mdpi.com These analyses help to build a holistic understanding of how Ginsenoside F1 exerts its effects across multiple biological processes rather than through a single mechanism. rsc.org

Predictive Modeling for Bioactivity and Metabolic Fate

Predictive modeling, particularly for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a critical in silico tool in drug discovery. These models use the chemical structure of a compound to forecast its pharmacokinetic and pharmacodynamic properties, helping to identify drug-like candidates early in the research process. nih.gov

Several studies have performed ADMET predictions for Ginsenoside F1. The results consistently suggest that it possesses favorable drug-like properties. nih.govbrieflands.com For example, predictions have indicated that Ginsenoside F1 is non-toxic and has acceptable ranges for properties like aqueous solubility and octanol/water partition coefficient. brieflands.comresearchgate.net However, some models predict poor oral absorption and low blood-brain barrier permeability, although other experimental evidence confirms it can cross the blood-brain barrier. mdpi.commdpi.com

In addition to ADMET, other computational models can predict a compound's likely biological activities (PASS - Prediction of Activity Spectra for Substances). For Ginsenoside F1, these models have predicted a range of activities, including antioxidant, cholesterol antagonist, and anti-inflammatory effects, which align well with experimental findings. nih.govresearchgate.net Such predictive models are valuable for guiding further experimental validation and exploring the full therapeutic potential of Ginsenoside F1. mdpi.com

ADMET PropertyPredicted Value/ResultAccepted Range/InterpretationReference
Molecular Weight (MW)638.87130–725 researchgate.net
Aqueous Solubility (logS)-4.768-6.5 to 0.5 researchgate.net
Human Oral Absorption (%)48.05<25% is poor, >80% is high researchgate.net
Hepatotoxicity00 = non-toxic, 1 = toxic brieflands.comresearchgate.net
CYP2D6 Inhibition00 = non-inhibitor, 1 = inhibitor researchgate.net
Octanol/Water Partition Coeff. (logPo/w)2.482-0.2 to 6.5 researchgate.net

Future Research Directions and Translational Perspectives for Ginsenoside F1

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research will likely focus on identifying new molecular targets and further unraveling the signaling pathways modulated by Ginsenoside F1. While some pathways have been identified, a comprehensive understanding of its mechanism of action is still emerging.

Recent studies have shown that Ginsenoside F1 can modulate key signaling pathways involved in various cellular processes. For instance, it has been found to influence the PI3K-Akt signaling pathway by affecting targets such as AKT1, MAPK1, PIK3CA, and EGFR. frontiersin.org In the context of neuroinflammation, Ginsenoside F1 has been identified as a key active component that can modulate this pathway, suggesting its potential in managing neurodegenerative conditions. frontiersin.org Another study highlighted its ability to enhance the cytotoxic activity of natural killer (NK) cells through an insulin-like growth factor-1 (IGF-1) dependent mechanism, pointing towards its immunomodulatory potential. mdpi.comfrontiersin.org

Computational studies have also provided insights into potential targets. Molecular docking and dynamics simulations have suggested that Ginsenoside F1 can act as an inhibitor of p38 MAP kinase, a crucial enzyme in signaling pathways related to pain and inflammation. nih.gov This inhibitory action is attributed to strong interactions with active site residues of the p38 MAP kinase. nih.gov Furthermore, Ginsenoside F1 has been shown to bind to the β3-adrenergic receptor (β3-AR), activating the cAMP/PKA/CREB pathway, which plays a role in promoting the browning of white adipose tissue and improving metabolic parameters. researchgate.net

Table 1: Known and Potential Molecular Targets and Signaling Pathways of Ginsenoside F1

Target/PathwayAssociated Biological ProcessSupporting Evidence
PI3K-Akt Signaling Pathway Neuroinflammation, Cell Survival frontiersin.orgresearchgate.net
p38 MAP Kinase Inflammation, Pain nih.gov
IGF-1/IGF-1R Pathway Angiogenesis, NK Cell Cytotoxicity frontiersin.orgqascf.com
cAMP/PKA/CREB Pathway Adipose Tissue Browning, Thermogenesis researchgate.net
Neprilysin (NEP) Expression Aβ Clearance mdpi.com

Development of Advanced Production Methodologies for Industrial Scale-Up

A significant hurdle in the widespread application of Ginsenoside F1 is its low natural abundance. researchgate.netnih.gov Therefore, developing efficient and scalable production methods is a critical area of future research.

Current strategies are moving beyond simple extraction from ginseng to more advanced biotechnological approaches. Enzymatic biotransformation has emerged as a promising method. This involves using specific enzymes, such as β-glucosidases, to convert major ginsenosides (B1230088) like Re and Rg1 into the more valuable F1. jmb.or.krresearchgate.net Researchers have successfully achieved gram-scale production of Ginsenoside F1 using recombinant bacterial β-glucosidase, demonstrating the feasibility of this approach for larger-scale operations. jmb.or.krresearchgate.net Commercial enzymes, such as Cellulase (B1617823) KN from Aspergillus niger, have also been employed to produce F1 from protopanaxatriol-type ginsenoside mixtures. researchgate.net

Metabolic engineering of microbial hosts, particularly yeast species like Saccharomyces cerevisiae, presents another powerful strategy. frontiersin.orgrwth-aachen.de By introducing and optimizing heterologous biosynthetic pathways, it is possible to produce Ginsenoside F1 and other rare ginsenosides in controlled fermentation processes. frontiersin.orgmdpi.com This includes expressing key enzymes from Panax species, such as UDP-glycosyltransferases (UGTs), in engineered yeast strains. frontiersin.org For instance, UGTPg101 has been shown to catalyze the production of F1 from protopanaxatriol (B1242838) (PPT). mdpi.com Synthetic biology approaches are also being explored, including the construction of artificial biosynthetic pathways in host organisms like tobacco, which has shown the potential to double the content of Ginsenoside F1 compared to its native plant source. researchgate.netnih.gov

Table 2: Advanced Production Methodologies for Ginsenoside F1

MethodologyDescriptionKey Enzymes/Organisms
Enzymatic Biotransformation Conversion of major ginsenosides (Re, Rg1) to F1 using specific enzymes.Recombinant β-glucosidase (e.g., BgpA), Cellulase KN (Aspergillus niger) jmb.or.krresearchgate.netresearchgate.net
Metabolic Engineering (Yeast) Engineering microbial hosts to produce F1 through heterologous gene expression.Saccharomyces cerevisiae, UGTPg101 frontiersin.orgmdpi.com
Synthetic Biology (Plants) Constructing artificial biosynthetic pathways in heterologous plant hosts.Transgenic tobacco expressing Panax notoginseng enzymes (PnDDS, CYP716A47, etc.) researchgate.netnih.gov
Microbial Fermentation Utilizing endophytic fungi isolated from Panax species for ginsenoside production.Endophytic fungi like Nectria, Aspergillus, and Penicillium species mdpi.com

Rational Design and Synthesis of Next-Generation Ginsenoside F1 Analogs with Enhanced Biological Activities

The chemical structure of Ginsenoside F1 provides a scaffold for the rational design and synthesis of novel analogs with potentially improved pharmacological properties. By modifying its structure, researchers can aim to enhance its bioavailability, target specificity, and therapeutic efficacy.

One approach involves glycosylation, where additional sugar moieties are attached to the ginsenoside backbone. For example, a UDP-glycosyltransferase from Bacillus subtilis has been used to synthesize the rare ginsenoside Ia from F1, demonstrating the potential to create new derivatives with unique activities. nih.gov Enzyme engineering, including techniques like alanine (B10760859) scanning mutagenesis and iterative saturation mutagenesis, can be used to create mutant enzymes with altered substrate specificity and catalytic efficiency, enabling the synthesis of a wider range of ginsenoside analogs. frontiersin.org The development of chimeric glycosyltransferases has also shown promise in significantly increasing the catalytic efficiency for producing specific ginsenosides. mdpi.com

These synthetic and semi-synthetic approaches allow for the creation of a library of Ginsenoside F1 analogs that can be screened for enhanced biological activities, such as improved anti-inflammatory, neuroprotective, or metabolic effects.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper and more holistic understanding of Ginsenoside F1's biological effects, the integration of various "omics" technologies is essential. This includes genomics, transcriptomics, proteomics, and metabolomics.

Integrated omics analysis can help to identify novel functional genes and elucidate the complex regulatory networks involved in ginsenoside biosynthesis in Panax species. frontiersin.orgoup.com By comparing the transcriptomes and metabolomes of different ginseng cultivars or under different treatment conditions, researchers can identify key genetic factors and regulatory genes that influence the production of specific ginsenosides, including F1. frontiersin.org

In the context of its pharmacological effects, omics approaches can reveal the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with Ginsenoside F1. This can provide a comprehensive picture of the molecular mechanisms underlying its therapeutic actions and help to identify novel biomarkers of its activity. For example, proteomics data analysis has been instrumental in identifying UGTs involved in flavonoid glycosylation, a process analogous to ginsenoside modification. mdpi.com Systems biology-based omics technologies are poised to provide a more complete understanding of the multifaceted functions of ginsenosides. qascf.com

Exploration of Synergistic Effects of Ginsenoside F1 in Combination with Other Bioactive Compounds

The therapeutic potential of Ginsenoside F1 may be enhanced when used in combination with other bioactive compounds or conventional drugs. Investigating these synergistic effects is a promising area for future research.

Studies have already shown that certain ginsenosides can work synergistically with existing cancer therapies. For example, ginsenoside Rg3, a structurally related compound, enhances the effects of drugs like sorafenib (B1663141) and oxaliplatin (B1677828) in liver cancer models. nih.gov Similarly, Rh2, another minor ginsenoside, shows synergistic effects with regorafenib. nih.gov It is plausible that Ginsenoside F1 could exhibit similar synergistic properties, potentially allowing for lower doses of conventional drugs and reducing side effects.

Future studies should explore combinations of Ginsenoside F1 with other natural compounds, such as other ginsenosides, flavonoids, or polyphenols, to identify formulations with enhanced therapeutic efficacy for various conditions, including metabolic disorders, neurodegenerative diseases, and cancer.

Addressing Challenges in Ginsenoside F1 Research and Bioproduction

Despite the promising outlook, several challenges need to be addressed to fully realize the therapeutic and commercial potential of Ginsenoside F1.

A major challenge remains the efficient and cost-effective production of pure Ginsenoside F1 on an industrial scale. frontiersin.orgrwth-aachen.de While enzymatic and microbial production methods are being developed, optimizing these processes for high yield and purity is crucial. mdpi.commdpi.com This includes overcoming issues such as low expression, improper folding, or incorrect localization of heterologous enzymes in microbial hosts. mdpi.com

Another challenge lies in the complexity of ginsenoside pharmacology. The diverse and sometimes opposing effects of different ginsenosides necessitate a thorough understanding of the specific actions of F1 to ensure its safe and effective therapeutic application. frontiersin.org Furthermore, the translation of in vitro and preclinical findings into clinical applications requires rigorous investigation into its pharmacokinetics, bioavailability, and long-term effects in humans. annualreviews.orgresearchgate.net The development of robust and validated analytical methods for the quality control of Ginsenoside F1 preparations is also essential for its use in research and medicine. researchgate.net

Q & A

What are the validated analytical methods for identifying and quantifying Ginsenoside F1 in plant extracts or biological samples?

Level: Basic
Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is the gold standard for identification and quantification. For HPLC, use a C18 reverse-phase column with a mobile phase of acetonitrile and water (e.g., 30:70 v/v), and monitor at 203 nm for optimal absorption . For LC-MS/MS, electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) transitions (e.g., m/z 823.5 → 643.4) enhance specificity . Validate methods using purity standards (>98%) and spiked recovery experiments to ensure accuracy.

How do researchers address contradictions in reported biological activities of Ginsenoside F1 across studies?

Level: Advanced
Answer: Contradictions often arise from variability in experimental models, dosages, or purity. To resolve these:

  • Systematic Review: Follow PRISMA guidelines to aggregate data, assess study quality, and perform meta-analyses .
  • Dose-Response Analysis: Compare EC50/IC50 values across studies to identify dose-dependent trends.
  • Model Specificity: Note differences between in vitro (e.g., cell lines) and in vivo (e.g., rodent) models. For example, anti-cancer effects may vary due to tumor microenvironment complexity in in vivo systems .
  • Compound Purity: Cross-reference studies using ≥95% pure Ginsenoside F1 to exclude confounding effects from impurities.

What experimental designs are recommended for investigating Ginsenoside F1’s inhibitory effects on cytochrome P450 enzymes?

Level: Advanced
Answer:

  • Enzyme Assays: Use human recombinant CYP3A4 or CYP2D6 isoforms with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4). Measure inhibition kinetics via IC50 curves and calculate Ki values using the Cheng-Prusoff equation .
  • Competitive vs. Non-Competitive Inhibition: Perform Lineweaver-Burk plots to determine inhibition type. For Ginsenoside F1, competitive inhibition of CYP3A4 (Ki = 67.8 ± 16.2 μM) has been reported .
  • Clinical Relevance: Assess pharmacokinetic interactions using human liver microsomes to extrapolate in vivo drug-drug interaction risks.

How can researchers optimize in vivo models to study Ginsenoside F1’s anti-aging or neuroprotective effects?

Level: Advanced
Answer:

  • Model Selection: Use senescence-accelerated mice (SAMP8) for aging studies or transgenic Alzheimer’s models (e.g., APP/PS1 mice) for neuroprotection .
  • Dosing Regimen: Administer orally (10–50 mg/kg/day) for 8–12 weeks to mimic chronic exposure. Include vehicle and positive controls (e.g., rapamycin for aging).
  • Endpoint Metrics: Measure biomarkers like SOD activity, malondialdehyde (MDA) for oxidative stress, and perform Morris water maze tests for cognitive function .

What strategies ensure comprehensive literature reviews on Ginsenoside F1 while avoiding unreliable sources?

Level: Basic
Answer:

  • Database Selection: Use PubMed, Web of Science, and Scopus for peer-reviewed studies. Avoid non-peer-reviewed platforms like .
  • Search Terms: Combine “Ginsenoside F1” with MeSH terms (e.g., “pharmacokinetics,” “CYP inhibition”). Use Boolean operators (AND/OR) for precision .
  • Quality Filters: Apply limits to clinical trials, systematic reviews, or studies with mechanistic data. Cross-check references in Cochrane reviews for credibility .

What methodologies are used to isolate Ginsenoside F1 with high purity from Panax species?

Level: Basic
Answer:

  • Extraction: Use 70% ethanol at 60°C for 3 hours to extract ginsenosides.
  • Purification: Employ macroporous resin (e.g., D101) chromatography, followed by semi-preparative HPLC with a water-acetonitrile gradient .
  • Validation: Confirm purity via NMR (¹H/¹³C) and HPLC-ELSD (evaporative light scattering detection) to ensure ≥95% purity .

How should researchers design studies to evaluate Ginsenoside F1’s synergistic effects with other compounds?

Level: Advanced
Answer:

  • Combination Index (CI): Use the Chou-Talalay method to calculate synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) in cell viability assays .
  • Mechanistic Studies: Pair with compounds targeting complementary pathways (e.g., Ginsenoside F1 + paclitaxel for apoptosis induction via Bcl-2 suppression).
  • Pharmacokinetic Analysis: Monitor plasma concentrations in co-administered vs. single-compartment models to assess bioavailability changes.

What are the best practices for reporting experimental data on Ginsenoside F1 in peer-reviewed journals?

Level: Basic
Answer:

  • Data Transparency: Include raw data in supplementary files (e.g., HPLC chromatograms, dose-response curves). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization .
  • Reproducibility: Detail solvent suppliers, equipment models, and statistical methods (e.g., ANOVA with post-hoc tests).
  • Ethics Compliance: For animal studies, cite IACUC approval and ARRIVE guidelines .

How can molecular docking studies predict Ginsenoside F1’s interactions with therapeutic targets?

Level: Advanced
Answer:

  • Software Tools: Use AutoDock Vina or Schrödinger Maestro with crystal structures from the Protein Data Bank (e.g., CYP3A4: PDB 1TQN).
  • Validation: Compare docking scores with known inhibitors (e.g., ketoconazole for CYP3A4). Perform molecular dynamics simulations to assess binding stability .
  • Functional Correlates: Validate predictions with in vitro enzyme assays or cellular uptake studies.

What criteria distinguish high-quality preclinical studies on Ginsenoside F1 from low-quality ones?

Level: Basic
Answer:

  • Rigor: Use randomization, blinding, and sample-size calculations to reduce bias .
  • Compound Verification: Report NMR, MS, and HPLC data to confirm identity and purity .
  • Model Relevance: Select disease models with translational validity (e.g., human xenografts over rodent syngeneic tumors).
  • Data Analysis: Include effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.